Panobinostat is a pan-deacetylase inhibitor (pan-DACi) that targets Class I, II, and IV zinc-dependent HDAC enzymes [1] [2] [3]. Its mechanism involves several key pathways:
The following diagram illustrates the key mechanistic pathways of this compound:
Key molecular pathways of this compound-induced cancer cell death.
The table below summarizes key pharmacokinetic parameters of this compound:
| Parameter | Value / Description | Source |
|---|---|---|
| Bioavailability | 21% (significant first-pass effect) | [5] [6] [3] |
| Tmax (Time to Cmax) | ~1-2 hours | [5] [3] |
| Cmax (20 mg dose) | 21.6 ng/mL | [5] |
| Protein Binding | ~90% | [6] |
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2D6, CYP2C19 (minor) | [5] [6] [3] |
| Elimination Half-life | ~30-37 hours | [6] [3] |
| Route of Elimination | Feces (44-77%), Urine (29-51%) | [6] [3] |
| Effect of Food | No significant effect on bioavailability | [1] |
This compound received accelerated FDA approval in 2015 for combination treatment of relapsed or refractory multiple myeloma, used with bortezomib and dexamethasone in patients who had received at least two prior regimens [7] [4] [8]. This approval was based on improved progression-free survival observed in the Phase III PANORAMA-1 trial [4] [9].
However, in March 2022, the FDA withdrew this compound's approval for multiple myeloma. The withdrawal occurred because the sponsor could not complete the required post-approval clinical trials to verify and describe the drug's clinical benefit, a condition of the accelerated approval pathway [9]. Despite this withdrawal, research continues, including clinical trials for other cancers such as diffuse intrinsic pontine glioma (DIPG) and Hodgkin's lymphoma [10] [8].
For researchers, key experimental findings and methodological considerations include:
This compound remains a powerful tool for probing HDAC biology and a candidate for drug repurposing efforts. Its multifaceted mechanism and research applications provide a strong foundation for ongoing scientific exploration.
The discovery of panobinostat was grounded in the rationale that epigenetic dysregulation is a key event in tumorigenesis.
This compound is a potent, oral, pan-deacetylase (pan-DAC) inhibitor, active against Class I, II, and IV HDACs at nanomolar levels. [3] [2] [1] Its therapeutic effects are mediated through multiple interconnected mechanisms as shown in the following diagram and table.
This compound's multi-faceted mechanism of action. [2] [1]
The following table summarizes the key mechanistic pathways and their biological consequences.
| Mechanism / Pathway | Key Components / Markers | Biological / Therapeutic Outcome |
|---|---|---|
| Epigenetic Modulation [2] [1] | Histone hyperacetylation (H3K4me3, AcH3K9,14); Open chromatin | Altered gene expression; Re-expression of silenced tumor suppressors |
| Cell Cycle Arrest [2] | Increased p21; Modulation of E2F1 | G2/M or G1 phase arrest; Inhibition of proliferation |
| Apoptosis Induction [2] | Increased caspase-3/7; Cleaved PARP; Decreased Bcl-2, Bcl-XL | Activation of both intrinsic & extrinsic apoptosis pathways |
| Protein Stability & Degradation [1] | Inhibition of Hsp90; Disruption of aggresome pathway; α-tubulin hyperacetylation | Oncoprotein degradation (e.g., Bcr-Abl); Accumulation of misfolded proteins; Cell stress |
| Immune & Tumor Microenvironment [2] | Upregulated PD-L1, IFN-γR1; Angiogenesis inhibition | Potential immunomodulatory effects |
This compound received FDA accelerated approval in February 2015 for the treatment of multiple myeloma. [3]
| Development Aspect | Key Details |
|---|---|
| Approved Indication | Relapsed or refractory multiple myeloma (in combination with bortezomib and dexamethasone) for patients who have received ≥ 2 prior regimens. [3] [4] |
| Clinical Trial (Example) | PANORAMA-1: Phase III trial leading to approval. PANEX: Expansion protocol confirming efficacy and safety, including use of subcutaneous bortezomib. [4] |
| Typical Dosing | 20 mg orally, three times per week. [4] |
| Common Adverse Events (Grade 3/4) | Thrombocytopenia (47%), fatigue (31%), dehydration (26%), diarrhea (18%). [4] |
| Boxed Warnings | Severe diarrhea and severe/fatal cardiac events. Administered with a Risk Evaluation and Mitigation Strategy (REMS). [3] |
Key preclinical experiments established this compound's efficacy and supported its clinical translation.
| Experimental Area | Model / Assay Type | Key Methodology / Protocol Outline |
|---|
| In Vitro Cytotoxicity & Viability [5] | MTT viability assay; Patient-derived xenograft (PDX) cell lines; Cancer cell lines (e.g., HUH6, HepG2). | 1. Seed 5×10⁴ cells/well in 96-well plates. 2. Expose to drug concentration range (e.g., 5 nM–100 µM) for 48h. 3. Add MTT reagent and incubate. 4. Measure formazan crystal absorbance. Calculate IC₅₀ and AUC. | | Mechanism & Pathway Analysis [5] | Western Blot; RNA Sequencing; Apoptosis assays. | 1. Western Blot: Isolate whole cell/nuclear proteins (20 µg), separate on 4-20% gradient gel, transfer, incubate with primary (overnight, 4°C) and secondary antibodies, detect via ECL. [5] 2. RNA-Seq: Isolate RNA, prepare library, sequence (e.g., HiSeq2500), align reads, perform differential expression (e.g., DESeq2) and pathway analysis (GSEA). [5] 3. Apoptosis: Use CellEvent Caspase-3/7 Green reagent; detect fluorescent positive cells. [5] | | In Vivo Efficacy [5] | Patient-Derived Xenograft (PDX) models; Genetically engineered mouse models. | 1. Implant patient-derived tumor cells into immunodeficient mice. 2. Randomize and treat with vehicle vs. This compound (or combinations). 3. Monitor tumor volume/growth. 4. Perform histological and molecular analysis on excised tumors. |
Research continues to explore this compound's potential in other cancers and novel combinations.
This compound serves as a prime example of rational drug design targeting epigenetic mechanisms. Its continued study across cancer types and investigation into predictive biomarkers will help clinicians and researchers better define its role in the therapeutic landscape.
Panobinostat's therapeutic effects are mediated through a network of interconnected sub-pathways that are initiated by HDAC inhibition.
Visual summary of this compound's multifaceted mechanism of action, from HDAC inhibition to diverse anti-cancer effects.
For researchers designing experiments, the following quantitative data and methodological details from preclinical studies serve as a valuable reference.
Table 2: In Vitro Potency (IC₅₀) of this compound in Preclinical Models
| Cancer Type | Cell Line / Model | IC₅₀ Value (nM) | Exposure Time | Key Readouts |
|---|---|---|---|---|
| Medulloblastoma [1] | UW228 | 54 nM | 72 h | Cell viability (CCK assay) |
| Medulloblastoma [1] | UW426 | 67 nM | 72 h | Cell viability (CCK assay) |
| Medulloblastoma [1] | MED8A | 46 nM | 72 h | Cell viability (CCK assay) |
| Epithelioid Sarcoma [2] | VAESBJ | Low nanomolar range | 72 h | Anti-proliferation (IncuCyte) |
| Rhabdoid Tumor [2] | A204 | Low nanomolar range | 72 h | Anti-proliferation (IncuCyte) |
Table 3: In Vivo Efficacy in Human Tumor Xenograft Models
| Cancer Type | Model | Dosing Regimen | Key Finding | Reference |
|---|---|---|---|---|
| Epithelioid Sarcoma | VAESBJ xenografts | Not fully detailed | Significant tumor growth inhibition | [2] |
| Medulloblastoma | Leptomeningeal seeding model | Intraperitoneal injection | Significantly decreased spinal seeding and survival benefit | [1] |
The true potential of this compound is realized in combination regimens, which have demonstrated success in overcoming therapy resistance.
Panobinostat is a pan-histone deacetylase (HDAC) inhibitor that primarily targets Class I HDACs (HDAC1, HDAC2, HDAC3) and HDAC6 [1]. Its neuroprotective effects in Huntington's disease are primarily mediated through the following actions:
The diagram below illustrates the core mechanism of action of this compound in the context of HD pathophysiology:
This compound counters mHTT-induced gene suppression by inhibiting HDACs and promoting histone acetylation.
The therapeutic potential of this compound is supported by evidence from multiple Huntington's disease mouse models:
| HD Model | Reported Effects of this compound | Key Observations | Citation |
|---|---|---|---|
| R6/2 & other HD mouse models | Amelioration of molecular, cellular, pathological, and behavioral phenotypes. | Prevention of striatal neuronal atrophy; enhancement of motor performance. | [1] |
| HD rodent models (early intervention) | Reversal of early cellular, molecular, and behavioral phenotypes. | Proof-of-concept that neurodevelopmental changes are reversible. | [1] |
| General HD mouse models | Induction of histone hyperacetylation; improvement of pathological and behavioral phenotypes. | Confirmation of target engagement and functional benefit. | [1] |
Key methodological details from preclinical studies provide a framework for investigating this compound in HD models. The table below summarizes dosing and administration strategies, including data from a stroke study that illustrates CNS target engagement despite a lack of functional improvement in that specific context [3].
| Parameter | Details from Preclinical Studies |
|---|---|
| Dosing Regimen | In an HD study, low-dose this compound was administered at pre-weaning age [1]. In a stroke model, doses of 3 mg/kg and 10 mg/kg were administered intraperitoneally every other day from day 5 to 15 post-stroke [3]. |
| Administration Route | Intraperitoneal (i.p.) injection [3]. |
| Vehicle Composition | 4.5% DMSO, Solutol HS-15 (15%), ethanol (10%), and saline (75%) [3]. |
| Evidence of CNS Target Engagement | Dose-dependent increase in acetylated histone H3 was observed in the peri-infarct cortex of drug-treated animals in a stroke study, confirming that this compound engages its target in the brain [3]. |
The typical workflow for a preclinical efficacy study of this compound in rodent models of Huntington's disease can be visualized as follows:
Generalized workflow for evaluating this compound efficacy in HD rodent models.
When evaluating this compound as a potential therapeutic for Huntington's disease, several critical challenges and knowledge gaps must be considered:
To advance this compound for Huntington's disease treatment, future work should focus on:
The central challenge is the discrepancy between panobinostat's robust ability to kill brain tumor cells in laboratory dishes and its inconsistent performance in living organisms. The core of this problem lies in whether the drug can effectively cross the BBB to reach its target.
The table below summarizes key preclinical and clinical findings that highlight the current controversy:
| Source / Context | Key Finding on BBB Penetration | Supporting Data / Rationale |
|---|
| Mouse Model (2021 Study) [1] [2] | Achieves effective brain concentrations | • Brain-to-plasma AUC ratio: 2.63 • Brain Cmax: 60.5 ng/g (vs. plasma Cmax: 27.3 ng/mL) • Concentrations exceeded IC50 for DIPG cell lines | | Non-Human Primates & Human Patients [3] | Limited CNS penetration | • CSF concentrations used as a surrogate suggest poor delivery • Identified as a substrate for efflux transporters (P-gp and Bcrp) | | Clinical Trial (Recurrent Glioblastoma) [3] | Lack of overall survival benefit | Oral this compound + bevacizumab failed to increase survival, suggesting insufficient tumor exposure | | Mouse Model of DIPG [3] | No overall survival benefit | Lack of efficacy despite potent in vitro activity implies inadequate brain penetration |
The conflicting evidence can be understood by examining the drug's properties and the BBB's defense mechanisms.
Given the limitations of systemic administration, researchers are focusing on a direct approach to ensure the drug reaches the brain tumor.
Convection-Enhanced Delivery (CED) of MTX110 CED is a surgical technique that bypasses the BBB by using a small catheter to infuse drugs directly into the brain tissue under positive pressure, allowing for widespread distribution [4].
The following diagram illustrates the workflow and key findings from the CED approach for this compound delivery.
For researchers, the methodologies used in these studies are critical for designing future experiments.
1. Assessing CNS Penetration in Murine Models [1]
2. Evaluating Efficacy of CED-Delivered MTX110 [5]
Panobinostat is a potent pan-HDAC inhibitor, primarily targeting Class I HDACs (HDAC1, HDAC2, HDAC3) and HDAC6 [1]. By inhibiting these enzymes, it promotes histone hyperacetylation, which opens chromatin structure and modulates the transcription of a wide array of genes [1] [2].
A central finding from preclinical studies is that this compound treatment leads to the downregulation of oligodendrocyte lineage genes [1]. This includes genes critical for the survival and differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes [1]. This effect potentially contributes to its failure to modify disease progression in some models like experimental autoimmune encephalomyelitis (EAE), despite causing immunosuppression [1].
However, in other disease contexts, this modulation of the microenvironment is beneficial. The table below summarizes the key regulatory effects of this compound on oligodendrocytes and related neural cells.
| Cell Type / Process | Effect of this compound | Experimental Context | Citation |
|---|---|---|---|
| Oligodendrocyte Lineage Genes | Downregulation of genes critical for OPC survival and differentiation. | In vitro & in vivo EAE mouse model | [1] |
| Microglia (M1 Phenotype) | Suppresses activation and pro-inflammatory cytokine release via TLR2/MyD88/IRF5 pathway. | In vivo EAE mouse model | [3] |
| Demyelination & Oligodendrocyte Loss | Ameliorates demyelination and loss of oligodendrocytes in the spinal cord. | In vivo EAE mouse model | [3] |
| Astrocyte Activation | Reduces activation in the spinal cord. | In vivo EAE mouse model | [3] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Potently inhibits tumor cell growth; restores histone acetylation. | Patient-derived cell cultures & xenograft models | [1] [4] |
The effects of this compound on oligodendrocytes have been evaluated in several key experimental models. The following diagrams outline the workflows and core mechanisms from these studies.
This model is commonly used to study multiple sclerosis. The following diagram illustrates the core signaling pathway investigated in the EAE model study [3].
The typical in vivo protocol for this model is as follows [3]:
This compound has shown significant efficacy in preclinical models of DIPG, a lethal pediatric brain cancer where oligodendrocyte precursor lineage is implicated. The diagram below illustrates the general workflow for evaluating this compound in DIPG models [1] [4] [5].
Key in vitro and in vivo protocols include [1] [4] [5]:
The dual role of this compound—damaging oligodendrocyte lineage cells yet showing efficacy in cancer and neuroinflammatory models—highlights the importance of context.
The timeline below summarizes the key regulatory events for panobinostat in the United States.
The FDA's accelerated approval was primarily based on a pre-specified subgroup analysis of the phase III PANORAMA-1 trial (NCT01023308) [1] [2] [3]. The trial enrolled 768 patients with relapsed or relapsed and refractory multiple myeloma who had received 1 to 3 prior lines of therapy [1] [3]. Patients were randomized to receive this compound or placebo, both in combination with bortezomib and dexamethasone [4] [1].
The approval specifically focused on a subgroup of 193 patients who had received at least two prior regimens, including bortezomib and an immunomodulatory agent (IMiD) [1] [5] [2]. The efficacy data for this subgroup is summarized in the table below.
Table 1: Efficacy Outcomes in the Pre-specified Subgroup (Prior Bortezomib & IMiD) from PANORAMA-1 [1] [5] [6]
| Efficacy Endpoint | This compound + Bortezomib + Dexamethasone (N=94) | Placebo + Bortezomib + Dexamethasone (N=99) |
|---|---|---|
| Median Progression-Free Survival (PFS) | 10.6 months (95% CI, 7.6-13.8) | 5.8 months (95% CI, 4.4-7.1) |
| Hazard Ratio (HR) for PFS | 0.52 (95% CI, 0.36-0.76) | — |
| Overall Response Rate (ORR) | 58.5% - 59% | 41.4% - 41% |
In the overall trial population, the this compound regimen also demonstrated a statistically significant improvement in median PFS compared to the control arm [4] [3].
This compound is an oral pan-histone deacetylase (HDAC) inhibitor that blocks the enzymatic activity of HDACs at nanomolar concentrations [1] [7].
The following diagram illustrates this synergistic mechanism of action.
The clinical use of this compound was associated with a significant and complex safety profile, which was a major consideration throughout its regulatory history [5] [2] [3].
Table 2: Selected Adverse Events (AEs) from the PANORAMA-1 Trial [1] [6] [3]
| Safety Parameter | This compound + Bortezomib + Dexamethasone | Placebo + Bortezomib + Dexamethasone |
|---|---|---|
| Patients with any Serious AE | 60% | 42% |
| Most Common Grade 3/4 AEs | ||
| Thrombocytopenia | 67.4% | 31.4% |
| Lymphopenia | 53.2% | 39.8% |
| Neutropenia | 34.5% | 11.4% |
| Diarrhea | 25.5% | 8.0% |
| Treatment Discontinuation due to AEs | 36% | 20% |
The drug's label included a Boxed Warning for severe diarrhea and severe/fatal cardiac events, including cardiac ischemia, arrhythmias, and ECG changes [1] [5] [6]. It was approved with a Risk Evaluation and Mitigation Strategy (REMS) to inform healthcare professionals about these risks [1] [5] [2].
The withdrawal of this compound from the U.S. market presents a key case study in drug development.
For the research community, the case of this compound underscores:
The PanBorDex regimen is approved for patients with RRMM who have received at least two prior regimens, including bortezomib and an immunomodulatory agent (IMiD) [1]. The following tables summarize key efficacy and patient demographic data from clinical studies.
Table 1: Key Efficacy Outcomes from Clinical Studies
| Study / Cohort | Patient Population | Median Prior Lines | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| PANORAMA-1 (Pivotal Trial) [1] | Relapsed MM, not bortezomib-refractory | ≥2 prior regimens | Significantly improved vs placebo | 7.8-month improvement vs placebo | - |
| UK Routine Care (2022) [2] [3] | Heavily pre-treated RRMM | 5.6 | 44.2% | 3.4 months | 9.5 months |
| PANEX Trial (2018) [4] | Previously treated myeloma | 4 | 56% | - | - |
Table 2: Baseline Characteristics of the UK Routine Care Cohort (N=61) [2]
| Characteristic | Value |
|---|---|
| Median Age | 72 years |
| Disease Status | 68.9% Refractory |
| Prior Bortezomib Exposure | 95% |
| Prior IMiD Exposure | 100% |
| Double Refractory (PI + IMiD) | 44.3% |
| Prior Daratumumab | 18% |
Clinical practice shows that two-thirds of patients require reduced-dose intensity to manage toxicity. The following workflow illustrates a common dose optimization strategy, supported by the PANEX trial and real-world studies [2] [4].
Table 3: Dosing Protocols and Modifications
| Component | Standard/Full Dose | Attenuated/Reduced Doses | Administration & Schedule |
|---|---|---|---|
| Panobinostat | 20 mg, 3 times per week (e.g., Days 1, 3, 5, 8, 10, 12) [4] | 10 mg, 15 mg, or 20 mg, 2 times per week [2] [3] | Oral, in repeated 21-day cycles. |
| Bortezomib | 1.3 mg/m², twice weekly (e.g., Days 1, 4, 8, 11) [4] | 0.7 mg/m² or 1.0 mg/m², once or twice weekly [2] [3] | Subcutaneous injection is preferred to reduce neuropathy risk [4]. |
| Dexamethasone | 20 mg, on day of/after bortezomib [4] | Per physician's discretion. | Oral/Intravenous. |
The PanBorDex regimen is associated with significant toxicities that require proactive management.
The PanBorDex regimen represents an important epigenetic-based therapeutic option for heavily pre-treated RRMM patients. Its clinical application is characterized by:
Panobinostat (commercially known as LBH589) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant clinical efficacy in the treatment of various cancers, including cutaneous T-cell lymphoma, chronic lymphocytic leukemia, and metastatic hepatoblastoma. [1] [2] [3] As a novel chemotherapeutic agent, this compound requires robust analytical methods to ensure its quality, safety, and efficacy in pharmaceutical formulations. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique that offers enhanced resolution, sensitivity, and reduced analysis time compared to conventional HPLC methods, making it particularly suitable for quality control in pharmaceutical development and manufacturing.
The development and validation of UPLC methods for this compound are critical for several reasons: to accurately quantify the active pharmaceutical ingredient (API) in dosage forms, to monitor stability under various storage conditions, and to detect and characterize degradation products that may form during manufacturing or storage. Additionally, comprehensive method validation provides assurance that the analytical procedure is suitable for its intended purpose and generates reliable results that meet regulatory standards. This document presents detailed application notes and experimental protocols for UPLC method development, validation, and application for this compound based on current research and regulatory guidelines.
The development of a UPLC method for this compound requires careful optimization of various chromatographic parameters to achieve optimal separation, resolution, and sensitivity. Based on comprehensive studies, the following conditions have been established for effective separation and quantification of this compound and its degradation products:
Table 1: Optimized UPLC Conditions for this compound Analysis
| Parameter | Specification | Alternative Conditions |
|---|---|---|
| Column | Acquity UPLC Hibar C18 (100 mm × 2.1 mm, 1.8 µm) | Waters Xbridge C18 (50 × 4.6 mm, 3.0 µm) for HPLC [1] |
| Mobile Phase | 0.1% ortho phosphoric acid and acetonitrile (50:50% v/v) [4] | Gradient program with 10 mM ammonium formate buffer (pH 3.0) and ethanol [1] |
| Flow Rate | 0.3 mL/min [4] | 0.5 mL/min for HPLC methods [1] |
| Injection Volume | 3 µL (HPLC) [1] | 1-5 µL (typical for UPLC) |
| Column Temperature | 30°C [4] | Ambient temperature |
| Detection Wavelength | 266 nm [4] | 277 nm for HPLC methods [1] |
| Retention Time | ~1.6 minutes [4] | Varies based on specific method conditions |
Standard Solution Preparation:
Sample Solution Preparation (Dosage Form):
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The UPLC method for this compound has been validated according to International Conference on Harmonisation (ICH) guidelines Q2(R1) for the following parameters:
Table 2: Method Validation Parameters for this compound UPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 50-300 µg/mL [4] | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9998 [4] | RSD ≤ 2% |
| Precision (% RSD) | < 1% [1] [4] | RSD ≤ 2% |
| Accuracy (% Recovery) | 99.28-100.36% [1] | 98-102% |
| Specificity | No interference from degradation products or excipients [4] | Baseline separation of all peaks |
| Retention Time | ~1.6 minutes [4] | Consistent retention time |
| LOD | Not specified for UPLC | Signal-to-noise ratio ≥ 3:1 |
| LOQ | Not specified for UPLC | Signal-to-noise ratio ≥ 10:1 |
System suitability tests are integral to chromatographic methods to ensure adequate performance of the instrumentation. The following parameters should be evaluated before sample analysis:
Forced degradation studies are critical for demonstrating the stability-indicating properties of the method and for understanding the degradation pathways of this compound. The following protocol outlines the experimental conditions for stress testing:
Acidic Degradation:
Alkaline Degradation:
Oxidative Degradation:
Thermal Degradation:
Photolytic Degradation:
This compound has been shown to be susceptible to degradation under various stress conditions. Characterization of degradation products using LC-QTOF-MS/MS has revealed three major degradation products (DP-1, DP-2, and DP-3) with proposed mechanistic explanations for their formation [1]. The degradation pathway and products can be visualized as follows:
The workflow for conducting forced degradation studies and method validation follows a systematic approach as illustrated below:
The Analytical Quality by Design (AQbD) approach provides a systematic framework for method development that emphasizes understanding and control of the analytical procedure. Based on the principles outlined in ICH Q8(R2), AQbD implementation for this compound UPLC method involves:
Define Analytical Target Profile (ATP): The ATP should clearly state the method purpose to separate and quantify this compound and its degradation products with a resolution greater than 2.0.
Identify Critical Method Attributes (CMAs): These include resolution between critical pairs, retention time, tailing factor, and theoretical plates.
Risk Assessment: Conduct risk analysis to identify Critical Method Parameters (CMPs) such as mobile phase composition, pH, flow rate, and column temperature that may impact CMAs.
Design of Experiments (DoE): Utilize experimental designs (e.g., Central Composite Design) to establish the relationship between CMPs and CMAs, and to define the method operable design region (MODR).
Control Strategy: Implement a control strategy to ensure the method remains within the defined design space during routine use.
The Green Analytical Chemistry (GAC) principles have been applied to evaluate the environmental impact of the UPLC method. Assessment tools such as AGREE, GAPI, and Eco-Scale have been used to determine the greenness of the analytical method [1] [5]. The UPLC method demonstrates advantages in greenness compared to conventional HPLC methods due to:
The validated UPLC method for this compound has significant applications in various aspects of pharmaceutical development and clinical research:
The method is suitable for routine quality control analysis of this compound in pharmaceutical dosage forms, including:
Beyond pharmaceutical quality control, this compound analysis has important clinical applications:
The UPLC analytical method for this compound presented in this document provides a robust, specific, and accurate approach for the quantification of this compound in pharmaceutical dosage forms. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics across all validation parameters. The stability-indicating property of the method has been proven through forced degradation studies, which reveal that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, but remains stable under thermal and photolytic stress.
The integration of modern methodologies such as AQbD and Green Analytical Chemistry principles enhances the robustness and sustainability of the analytical procedure. The application of this method extends beyond routine quality control to support clinical development, particularly in optimizing combination therapies for metastatic cancers. This method represents a valuable tool for pharmaceutical scientists and researchers working with this important chemotherapeutic agent.
Forced degradation studies are essential in drug development, aiming to elucidate the intrinsic stability of an Active Pharmaceutical Ingredient (API) by subjecting it to harsh conditions beyond normal storage environments [1]. These studies help identify degradation products, validate stability-indicating methods, and recommend appropriate storage conditions [1]. This compound (LBH589) is a potent pan-histone deacetylase (HDAC) inhibitor used in oncology. Its core structure contains a hydroxamic acid moiety, a functional group known to be vulnerable to enzymatic hydrolysis in plasma, particularly in certain preclinical species [2]. This application note provides a detailed protocol for the forced degradation of this compound to establish a stability-indicating analytical method.
The following conditions are proposed based on ICH guidelines and the chemical structure of this compound.
Table 1: Proposed Forced Degradation Conditions for this compound
| Stress Condition | Proposed Conditions | Anticipated Degradation | Rationale & Structural Target |
|---|---|---|---|
| Acidic Hydrolysis | 0.1-1 N HCl at 60-80°C for 1-7 days | Hydrolytic degradation | Targets hydroxamic acid and other labile bonds like amides. |
| Alkaline Hydrolysis | 0.1-1 N NaOH at 60-80°C for 1-7 days | Hydrolytic degradation | Expected to be a major pathway due to base-catalyzed hydrolysis of the hydroxamic acid. |
| Oxidative Degradation | 1-3% w/v H₂O₂ at room temperature for 1-7 days | N-Oxidation, other oxidative products | Hydroxamic acids and aromatic rings are susceptible to oxidation [3]. |
| Thermal Degradation | Solid-state at 70-105°C for 1-14 days | Pyrolysis, dehydration | Assesses intrinsic stability and helps define storage requirements. |
| Photolytic Degradation | Exposed to UV (~320-400 nm) and visible light per ICH Q1B | Photolysis | Identifies photodegradants for packaging decisions. |
A stability-indicating method must accurately quantify the API without interference from degradation products, excipients, or impurities [1]. Here is a general methodology that can be optimized for this compound.
Table 2: Proposed Analytical Conditions for RP-UPLC Analysis
| Parameter | Proposed Conditions |
|---|---|
| Instrumentation | UPLC system with PDA or MS detector |
| Column | ACQUITY UPLC HSS C18 SB (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase | A: Phosphate buffer (pH ~5.4), B: Acetonitrile [4] |
| Gradient | Initial: 85% A, 15% B → 10 min: 50% A, 50% B → 12 min: 10% A, 90% B → 12.1-15 min: 85% A, 15% B |
| Flow rate | 0.3 - 0.5 mL/min |
| Column temperature | 30-40°C |
| Detection | PDA scan 210-400 nm |
| Injection volume | 1-5 µL |
| Sample concentration | ~ 15 µg/mL [4] |
Method Validation must include specificity (demonstrating separation of degradants from the API and each other), linearity, precision, accuracy, and robustness per ICH Q2(R1) guidelines [1] [4].
The experimental workflow for the forced degradation study is outlined below.
This compound contains a hydroxamic acid group, which is the primary site for degradation. The major pathways are hydrolysis and oxidation.
Hydrolysis: The hydroxamic acid can be cleaved to form its corresponding carboxylic acid and hydroxylamine. This carboxylic acid metabolite is known to be less active and was identified as a significant product in mouse and rat plasma, though not in human plasma [2].
Oxidation: The nitrogen in the hydroxamic acid group or the oxygen in the aromatic methoxy groups can undergo oxidation to form N-oxides or other oxidative products, similar to the degradation pathway observed for the drug posaconazole [3].
Critical Note on Species Difference: It is crucial to note that this compound shows significant interspecies differences in plasma stability. It degrades rapidly in vitro in matrices from some mouse strains (like FVB) due to enzymatic activity (e.g., carboxylesterase 1c), but it is stable in human plasma [2]. Therefore, human plasma or simulated biological fluids should be used for degradation studies intended to predict human in vivo stability.
The relationship between this compound's structure, its degradation pathways, and the key enzymatic degradation is visualized below.
Forced degradation studies are a regulatory expectation per ICH guidelines Q1A(R2) and Q2(R1) [1]. The goal is to develop a method that can reliably detect and quantify changes in the API's purity profile over time.
While this compound's stability profile indicates specific vulnerabilities, particularly hydrolysis of its hydroxamic acid group, a systematic forced degradation study as outlined herein is vital. Such a study will lead to a validated stability-indicating method, ensuring the drug's safety, efficacy, and quality throughout its shelf life. The notable interspecies difference in metabolic stability underscores the importance of using human-relevant matrices during these studies for accurate prediction of human in vivo performance.
This compound (known commercially as Farydak and previously as LBH589) is a potent pan-histone deacetylase inhibitor (pan-HDACi) that targets class I, II, and IV HDAC enzymes at nanomolar concentrations. This hydroxamic acid-based compound exerts its anti-cancer effects through epigenetic modulation, primarily by inhibiting histone deacetylases, leading to accumulation of acetylated histones and subsequent alterations in gene expression patterns in cancer cells. The drug has received FDA approval for the treatment of multiple myeloma and is currently under extensive preclinical investigation for various solid and hematological malignancies.
The multifaceted mechanism of this compound includes induction of histone acetylation, increased p21 cell cycle protein expression, enhancement of pro-apoptotic factors (such as caspase-3/7 activity and cleaved PARP), decreased levels of anti-apoptotic factors (Bcl-2 and Bcl-XL), and modulation of immune response markers including PD-L1 and IFN-γR1. Research indicates that this compound's therapeutic effects are mediated through sub-pathways involving proteasome degradation, endoplasmic reticulum stress, cell cycle arrest, and promotion of intrinsic and extrinsic apoptosis, along with tumor microenvironment remodeling and angiogenesis inhibition [1]. These diverse mechanisms make this compound a valuable tool for both basic cancer biology research and translational drug development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing this compound-induced cytotoxicity and metabolic inhibition:
The Cell Counting Kit-8 (CCK-8) provides an alternative method for viability assessment with enhanced sensitivity:
For dynamic monitoring of this compound effects on cell proliferation:
Table 1: Summary of this compound Cytotoxicity Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC₅₀ Values | Treatment Duration | Reference |
|---|---|---|---|---|---|
| Hepatoblastoma PDX lines | Liver cancer | MTT | Low nanomolar range | 48 hours | [2] |
| H22 | Hepatocellular carcinoma | CCK-8 | ~9 nM | 24 hours | [4] |
| HepG2 | Hepatocellular carcinoma | CCK-8 | ~9 nM | 24 hours | [4] |
| SK-N-SH | Neuroblastoma | MTT | ~20 nM | 48 hours | [3] |
| A375, HeLa, HepG2, Huh7 | Various carcinomas | xCELLigence | 25-100 nM (growth inhibition) | 70+ hours | [5] |
| High-risk neuroblastoma lines | Neuroblastoma | MTT | 2.5-20 nM (in combination) | 48 hours | [3] |
This compound induces cell cycle arrest at multiple phases, which can be quantified through DNA content analysis:
This compound typically induces G₂/M phase arrest in hepatoblastoma and neuroblastoma models, with corresponding decreases in G₀/G₁ populations. This effect is mediated through p21 upregulation and modulation of cyclin-dependent kinase activity [1] [3].
Annexin V/Propidium Iodide Staining:
Caspase 3/7 Activation Assay:
This compound treatment consistently induces dose-dependent apoptosis across various cancer models, characterized by phosphatidylserine externalization, caspase activation, and PARP cleavage [2] [1] [3].
Table 2: Key Molecular Changes Following this compound Treatment in Various Cancer Models
| Molecular Parameter | Change After this compound | Functional Consequence | Cancer Models Observed |
|---|---|---|---|
| Histone acetylation | Increased | Chromatin relaxation, altered gene expression | Multiple myeloma, neuroblastoma, HCC [6] [1] |
| p21 expression | Upregulated | Cell cycle arrest | Neuroblastoma, hepatoblastoma, HCC [1] [3] |
| CHK1 expression | Downregulated | G₂ checkpoint abrogation | Neuroblastoma [3] |
| Bcl-2/Bcl-XL | Decreased | Promoted apoptosis | Multiple cancer types [1] |
| Caspase-3/7 activity | Increased | Execution of apoptosis | Hepatoblastoma, neuroblastoma, HCC [2] [1] |
| MYC oncoprotein | Obstructed | Growth inhibition | Hepatoblastoma [2] |
The combination of this compound with DNA-damaging chemotherapeutic agents demonstrates synergistic anti-tumor activity:
These combinations result in cooperative induction of apoptosis and abrogation of G₂ cell cycle checkpoint through downregulation of CHK1 and its downstream pathway [3].
NK Cell Combination Protocol:
This compound enhances NK-mediated cytolysis by increasing expression of cell adhesion molecules, promoting conjugate formation between NK and tumor cells, and modulating NK cell-activating receptors and their ligands on tumor cells [5].
Primary Canine Embryonic Fibroblasts (CEFs):
Nanoformulation for Enhanced Delivery:
These comprehensive application notes provide researchers with detailed methodologies for investigating this compound in various cancer models. The protocols highlight the compound's multi-targeted mechanism involving epigenetic modulation, cell cycle disruption, and apoptosis induction. The synergistic potential of this compound with conventional chemotherapeutics and immunotherapies offers promising avenues for combination therapy development.
When implementing these protocols, researchers should consider optimal dosing ranges (typically 1-100 nM), treatment durations (24-72 hours), and appropriate solvent controls (DMSO ≤1%). The advanced models, including 3D spheroids and nanodelivery systems, represent increasingly relevant approaches for translational research. Through systematic application of these protocols, researchers can effectively elucidate this compound's anti-tumor mechanisms and therapeutic potential across diverse cancer contexts.
The table below summarizes key quantitative data from recent in vivo xenograft studies investigating panobinostat.
| Cancer Type | Model System | Dosing Regimen | Key Efficacy Findings | Proposed Primary Mechanism | Citation |
|---|---|---|---|---|---|
| Metastatic Hepatoblastoma (HB) | Patient-derived xenograft (PDX) models | 10 mg/kg (route not specified) | Potent efficacy; synergy with cisplatin/doxorubicin (SIOPEL 4 regimen) | MYC oncoprotein inhibition via DUSP1 upregulation [1] | |
| Hepatocellular Carcinoma (HCC) | Mouse orthotopic allograft | PANO-loaded nanoformulation (T-NP.PANO) | Significant tumor regression; prolonged animal survival; cell cycle arrest & apoptosis | Epigenetic modulation via HDAC inhibition [2] | |
| Canine Diffuse Large B-Cell Lymphoma | Subcutaneous xenograft (CLBL-1 cell line) | 20 mg/kg, intraperitoneal (IP), 3 times per week for 2 weeks | Efficient inhibition of tumor growth; increased H3 acetylation & apoptosis in vivo [3] | HDAC inhibition; acetylation of H3 histone and α-tubulin [3] | |
| Multiple Myeloma | Subcutaneous & disseminated murine models | 10 or 20 mg/kg (oral gavage) in combination with bortezomib/dexamethasone or lenalidomide/dexamethasone | Synergistic effect; potentiated anti-myeloma efficacy; improved bone disease [4] | Synergistic gene deregulation with combination therapies [4] | |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Genetic & orthotopic xenograft models (H3.3-K27M mutant) | 10 or 20 mg/kg (systemic) | Reached tumor tissue & induced H3 acetylation, but did not prolong survival due to dose-limiting toxicity [5] | HDAC inhibition confirmed by increased H3 acetylation in tumor tissue [5] |
Here are the methodologies used in the key studies for you to adapt in your laboratory.
V = (length × width²) / 2.This compound is a pan-histone deacetylase (HDAC) inhibitor that exerts anti-tumor effects through multiple interconnected pathways [6].
The following diagram illustrates the primary molecular mechanisms of this compound identified in xenograft studies.
As shown, the anti-tumor activity of this compound in these models is primarily mediated by:
The persistent latent HIV reservoir in resting CD4+ T cells represents the principal barrier to achieving an HIV cure. Despite the remarkable success of antiretroviral therapy (ART) in suppressing viral replication to undetectable levels, treatment interruption invariably leads to viral rebound from this stable reservoir. The "shock and kill" eradication strategy aims to reverse viral latency using latency reversing agents (LRAs), forcing the expression of viral antigens in infected cells, which subsequently enables their elimination through viral cytopathic effects or immune-mediated clearance [1].
This compound (LBH589) is a potent pan-histone deacetylase inhibitor (HDACi) that has emerged as a promising candidate for HIV latency reversal. HDACs contribute to HIV latency by maintaining a repressive chromatin state at the integrated proviral promoter, limiting transcriptional activation. By inhibiting HDACs, this compound promotes histone acetylation, creating a more permissive chromatin environment that facilitates HIV transcription [2]. While this compound has demonstrated significant latency-reversing activity in various models, its efficacy in reducing the latent reservoir in clinical settings has been limited, highlighting the need for optimized protocols and combination approaches [1].
Figure 1: Molecular pathway of HDAC inhibition-mediated HIV reactivation. This compound inhibits HDAC enzymes, leading to increased histone acetylation, chromatin relaxation, and enhanced transcription factor binding to the HIV LTR promoter, ultimately activating HIV transcription.
This compound exerts its effects through epigenetic modification of the integrated provirus. The drug targets class I, II, and IV HDACs, leading to accumulation of acetylated histones at nucleosomes surrounding the HIV integration site. This histone hyperacetylation neutralizes the positive charges on histones, reducing their affinity for DNA and resulting in a more open chromatin configuration at the HIV long terminal repeat (LTR) promoter. This relaxed chromatin state enables enhanced binding of host transcription factors (including NF-κB, AP-1, and SP1) and the basal transcription machinery to the HIV promoter, facilitating the initiation of viral transcription [2] [1].
In addition to its effects on histones, this compound also increases α-tubulin acetylation through inhibition of HDAC6, which may contribute to its effects on cellular differentiation and apoptosis in certain contexts [3]. However, it is important to note that while this compound can effectively initiate HIV transcription, it does not efficiently overcome subsequent blocks to transcriptional elongation and splicing in resting CD4+ T cells, which may limit its effectiveness as a single agent [4].
Patient Selection: Recruit aviremic HIV-1-infected patients on stable ART with viral suppression (<50 HIV-1 RNA copies/mL) for a minimum of 6 months. ART initiation should have occurred during chronic HIV-1 infection (>6 months since seroconversion) [5].
Cell Isolation: Collect peripheral blood via venipuncture (approximately 180 mL) and isolate peripheral blood mononuclear cells (PBMCs) immediately using density gradient centrifugation. Perform negative selection of resting CD4+ T cells (rCD4) using magnetic bead separation kits (e.g., Miltenyi Biotec or StemCell Technologies) to achieve high purity populations [5].
Culture Conditions: Resuspend resting CD4+ T cells at 5 × 10^6 cells per condition in appropriate culture medium. Maintain cells in the presence of ART drugs (e.g., 15 nM efavirenz or 4 μM abacavir, and 1 μM raltegravir) to prevent new rounds of infection [2].
Dose Preparation: Prepare a 100 nM working solution of this compound in DMSO, based on concentrations previously shown to induce viral reactivation [5].
Experimental Conditions:
Incubation: Incubate cells for 48 hours at 37°C with 5% CO₂. Collect culture supernatant for viral RNA quantification and cell aliquots for flow cytometry analysis [5].
BLT Mouse Generation: Generate bone marrow-liver-thymus (BLT) humanized mice by implanting 6- to 8-week-old NSG (NOD.Cg-Prkdc scid Il2rg tm1Wjl/SzJ) mice with human thymus and liver tissue followed by transplantation with autologous human liver CD34+ cells. Monitor for human reconstitution in peripheral blood by flow cytometry [2].
HIV Infection and ART Suppression: Infect BLT mice with HIV and initiate ART once infection is established. Maintain ART until plasma viral load is suppressed to undetectable levels, confirming establishment of latent infection [2].
Dosing Regimen: Administer this compound intraperitoneally at 20 mg/kg, three times per week (e.g., Monday, Wednesday, Friday) for three weeks [2].
Tissue Collection and Analysis: Sacrifice animals at appropriate timepoints post-treatment. Collect multiple tissues including peripheral blood, lymph nodes, bone marrow, spleen, liver, lung, and thymic organoid. Process tissues for various analyses including [2]:
Cell-associated HIV RNA Extraction: Isolate total RNA from resting CD4+ T cells using commercial kits (e.g., Magmax 96 Total RNA isolation kit). Include DNase treatment to remove contaminating DNA [2].
cDNA Synthesis and qPCR: Synthesize cDNA using reverse transcriptase kits (e.g., SuperScript III First-Strand Synthesis SuperMix). Perform quantitative PCR using primers and probes targeting conserved regions of the HIV-1 LTR with the following cycling conditions: 50°C for 2 min, 95°C for 10 min, followed by 45 cycles of 95°C for 15 s and 60°C for 1 min [5].
HIV DNA Quantification: Extract genomic DNA and use droplet digital PCR (ddPCR) or quantitative PCR to measure total HIV DNA, integrated DNA, and intact proviruses [2].
Surface and Intracellular Staining: After 48 hours of this compound treatment, fix 10^5 cells using BD Cytofix fixation buffer. For intracellular staining, permeabilize cells using BD Phosflow Perm Buffer III (for histone acetylation) or BD Cytofix/Cytoperm (for CD69) [5].
Antibody Staining: Incubate cells with appropriate antibodies including:
Data Acquisition: Analyze samples using a flow cytometer, collecting data for at least 10,000 events per sample.
Limiting Dilution Culture: Culture purified resting CD4+ T cells in serial dilutions with allogeneic irradiated PBMCs from HIV-negative donors and PHA (1 μg/mL) in the presence of ART drugs to prevent new infection [2].
Viral Outgrowth Detection: Measure HIV p24 antigen in culture supernatants weekly for up to 3 weeks. Calculate the frequency of latently infected cells using maximum likelihood estimation or median posterior estimation methods [2].
Table 1: this compound efficacy and toxicity data from ex vivo and in vivo studies
| Model System | Dose/Concentration | HIV Reactivation Readout | Cellular Toxicity | Source |
|---|---|---|---|---|
| Ex vivo (primary rCD4) | 20 nM | Induction of cell-associated HIV RNA (significant inter-patient variability) | Increased apoptosis vs. control | [2] |
| Ex vivo (primary rCD4) | 100 nM | Viral release similar to CD3/28 stimulation in majority of participants | Consistently induced significant apoptosis | [5] |
| BLT humanized mice | 20 mg/kg (3x/week, 3 weeks) | No significant change in cell-associated HIV RNA or DNA | Robust systemic histone acetylation (H4) | [2] |
| BLT humanized mice | 20 mg/kg (3x/week, 3 weeks) | No reduction in latently infected cells (QVOA) | No significant tissue toxicity reported | [2] |
Table 2: Comparison of this compound with other latency reversing agents
| LRA Class | Example Compounds | Mechanism of Action | HIV Reactivation Efficacy | Clinical Status in HIV |
|---|---|---|---|---|
| HDAC inhibitors | This compound, Vorinostat, Romidepsin | Histone hyperacetylation, chromatin opening | Increases cell-associated HIV RNA but limited effect on reservoir size | Multiple clinical trials completed [1] |
| PKC agonists | Ingenol derivatives, Bryostatin-1 | NF-κB activation via PKC signaling | Robust viral reactivation in ex vivo models | Tested in non-human primates and patients [5] [1] |
| TLR agonists | GS-9620 (TLR7), MGN 1703 (TLR9) | Immune activation via pattern recognition receptors | Reactivation in ex vivo and in vivo models | Phase 1 clinical trials [1] |
| Immune checkpoint inhibitors | anti-PD-1, anti-CTLA-4 | Reversal of T cell exhaustion/anergy | Latency reversal in case reports | Phase 1 clinical trials in HIV [1] |
Table 3: Combination strategies with this compound in various model systems
| Combination Partner | Model System | Key Findings | Potential Mechanisms | Source |
|---|---|---|---|---|
| Arsenic trioxide (ATO) | Mouse AML model | Significant survival advantage vs. single agents | This compound: differentiation; ATO: apoptosis induction | [6] |
| Microtubule destabilizing agents | Ovarian cancer cell lines | Synergistic cytotoxicity | Enhanced α-tubulin acetylation | [3] |
| SIOPEL4 chemotherapy (cisplatin+doxorubicin) | Hepatoblastoma PDX models | High synergy at low nanomolar levels | MYC oncoprotein obstruction | [7] |
Despite demonstrating robust latency reversal in ex vivo models and the ability to induce systemic histone acetylation in vivo, this compound has shown limited success in reducing the size of the latent HIV reservoir in clinical trials. Several challenges have emerged:
Incomplete Latency Reversal: this compound primarily enhances transcription initiation but does not efficiently overcome blocks to transcriptional elongation and splicing that persist in resting CD4+ T cells. This results in production of early HIV transcripts but limited full-length, multiply-spliced RNA encoding viral proteins like Tat and Rev, which are essential for productive infection and immune recognition [4].
Cellular Toxicity: this compound consistently induces significant apoptosis in treated cells at concentrations that reverse latency, which may limit its therapeutic window [5]. Additionally, thrombocytopenia has been identified as a dose-limiting toxicity in clinical applications [6].
Lack of Specificity: As a host-targeted agent, this compound affects global gene expression, potentially leading to off-target effects and undesirable immune modulation. Some HDAC inhibitors have been shown to directly inhibit CD8+ T cell and natural killer cell function, potentially hampering immune-mediated clearance of reactivated cells [8].
Figure 2: Experimental workflow for evaluating this compound-mediated HIV latency reversal. The protocol involves patient selection, cell isolation, this compound treatment, followed by molecular and functional analyses to assess latency reversal efficacy.
Future research should focus on optimizing this compound-based protocols through several approaches:
Rational Combination Therapies: Partner this compound with agents that target complementary steps in HIV reactivation, such as PKC agonists (e.g., ingenol derivatives) that activate NF-κB, BET bromodomain inhibitors that enhance Tat function, or IL-15 agonists that promote cytotoxic T cell function [1].
Novel Delivery Systems: Develop targeted delivery approaches to enhance this compound specificity for HIV-infected cells while minimizing systemic exposure. Lipid nanoparticle formulations or antibody-drug conjugates targeting T cell surface markers could improve the therapeutic index [8].
Biomarker-Guided Dosing: Implement pharmacodynamic monitoring of histone acetylation in target cells to optimize dosing schedules and ensure adequate target engagement while minimizing toxicity [2].
Sequential LRA Administration: Develop sequential treatment protocols where this compound is followed by agents that enhance transcriptional elongation (e.g., Tat mRNA delivery) or splicing to promote full viral protein expression essential for infected cell recognition and clearance [4] [8].
This compound remains an important tool for investigating HIV latency reversal and represents a promising component of combination eradication strategies. The protocols detailed in this application note provide standardized methodologies for evaluating its activity in both ex vivo and in vivo settings. However, the limited success of this compound monotherapy in reducing the latent reservoir highlights the complexity of HIV persistence and the need for multi-targeted approaches. Future research should focus on optimizing combination regimens that address the multiple barriers to complete latency reversal while maintaining a favorable safety profile. As the field advances toward more effective "shock and kill" strategies, this compound continues to offer valuable insights into the role of epigenetic silencing in HIV persistence and the requirements for effective reservoir targeting.
Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disorder and a leading genetic cause of infant mortality. It is characterized by the degeneration of alpha motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy [1] [2]. The disease is caused by homozygous deletions or mutations in the Survival Motor Neuron 1 (SMN1) gene, leading to a deficiency of the SMN protein, which is essential for motor neuron survival [3] [4] [2]. Humans possess a nearly identical copy gene, SMN2; however, a critical C→T transition in exon 7 causes the majority of its transcripts to skip this exon, resulting in the production of a truncated and unstable protein (SMNΔ7) and only about 10% of full-length, functional SMN protein [1] [3] [2]. Consequently, SMN2 copy number is a major modifier of disease severity, but it is insufficient to fully compensate for the loss of SMN1 [4] [2].
A key therapeutic strategy for SMA is to enhance the production of full-length SMN protein from the SMN2 gene [1]. Panobinostat (LBH589, Farydak) is a potent, orally bioavailable pan-histone deacetylase inhibitor (HDACi) approved for the treatment of multiple myeloma [5]. Preclinical studies have identified it as a candidate for SMA therapy due to its ability to significantly increase SMN protein levels in patient cells by modulating epigenetic regulation of the SMN2 gene [1] [5]. The following application notes summarize the mechanistic data and provide detailed protocols for evaluating this compound in SMA research models.
The therapeutic potential of this compound in SMA stems from its ability to target the underlying molecular pathology via HDAC inhibition. The following diagram illustrates the proposed mechanism by which this compound increases SMN protein from the SMN2 gene.
The following table summarizes key quantitative findings from preclinical studies on this compound in SMA models.
Table 1: Summary of this compound Efficacy in Preclinical SMA Models
| Experimental Model | Treatment | Key Efficacy Outcomes | Reported Concentrations / Doses | Reference |
|---|---|---|---|---|
| SMA Patient Fibroblasts & Mouse Neural Stem Cells | This compound alone | Selective effects on SMN2 exon 7 splicing; increased SMN protein levels. | 25 nM [1] | |
| SMA Patient Fibroblasts & Mouse Neural Stem Cells | This compound + ASO (ASO_ISSN1) | Additive effect on exon 7 retention in SMN2 transcripts. | Not fully specified [1] | |
| SMA Patient Cells (as per Wikipedia entry) | This compound | Significantly increased survival of motor neuron (SMN) protein levels. | Not specified [5] |
This section provides methodologies for key experiments used to evaluate this compound's efficacy in SMA cellular models.
This protocol is adapted from studies using SMA patient fibroblasts and neural stem cells (NSCs) [1].
1. Cell Culture and Seeding
2. Drug Treatment
3. RNA Extraction and Quantitative RT-PCR (qRT-PCR) Analysis
This protocol complements the RNA analysis to confirm functional protein output.
1. Cell Lysis and Protein Quantification
2. Western Blot
3. Densitometry Analysis
The primary application of this compound in SMA research is to validate HDAC inhibition as a viable strategy for SMN2 upregulation and to serve as a benchmark for novel therapeutic compounds. The following workflow diagram outlines a typical experimental plan.
This compound represents a well-characterized tool molecule for proof-of-concept studies in SMA. Its established mechanism as a pan-HDAC inhibitor and demonstrated efficacy in increasing SMN2-derived full-length SMN protein in preclinical models provide a strong rationale for its use in research. The protocols outlined here for measuring its effects on gene expression, splicing, and protein production can be directly applied in the laboratory. Furthermore, its potential for combination with splicing modifiers like ASOs presents an exciting avenue for developing more effective, multi-modal treatment strategies for Spinal Muscular Atrophy. Future work should focus on optimizing dosing regimens and further evaluating efficacy in advanced animal models to bridge the gap between cellular findings and clinical application.
Panobinostat (Farydak, LBH589) is a pan-histone deacetylase inhibitor (HDACi) that has emerged as a promising chemosensitizing agent for solid tumors. While initially approved for multiple myeloma, recent preclinical investigations have revealed its significant potential to enhance the efficacy of conventional chemotherapeutics across diverse solid malignancies. The epigenetic modulation capabilities of this compound enable it to alter gene expression patterns and disrupt multiple oncogenic signaling pathways simultaneously, making it particularly valuable for overcoming chemotherapy resistance in aggressive solid tumors. This application note provides a comprehensive technical resource for researchers and drug development professionals seeking to implement this compound in combination therapy protocols for solid tumor investigation.
The challenge of treating advanced solid tumors lies in their heterogeneous nature and capacity for adaptive resistance. Traditional DNA-damaging agents like cisplatin, doxorubicin, and etoposide form the backbone of many solid tumor regimens, but their efficacy is often limited by robust cellular defense mechanisms, including efficient DNA damage repair, cell cycle checkpoint activation, and anti-apoptotic signaling. This compound addresses these limitations through its multi-faceted mechanism, simultaneously targeting multiple resistance pathways to create a cellular environment primed for chemotherapeutic intervention. Recent evidence demonstrates that this compound-mediated chemosensitization can be achieved at nanomolar concentrations that are clinically attainable, supporting its translational potential [1] [2].
The therapeutic rationale for combining this compound with conventional chemotherapy rests upon its ability to disrupt epigenetic stability in cancer cells while sparing normal cells to a significant degree. HDACs regulate the acetylation status of both histone and non-histone proteins, influencing chromatin structure and the activity of transcription factors, DNA repair enzymes, and chaperone proteins. By inhibiting class I, II, and IV HDACs, this compound induces hyperacetylation that alters gene expression patterns and protein functions central to tumor survival and chemotherapy resistance. This application note synthesizes recent advances in this compound research to provide standardized protocols for evaluating and implementing this promising chemosensitization strategy across solid tumor models.
This compound demonstrates broad-spectrum cytotoxicity against diverse solid tumor models at low nanomolar concentrations, with enhanced efficacy observed in combination with DNA-damaging agents. The table below summarizes quantitative efficacy data from recent preclinical studies, providing researchers with benchmark values for experimental design and response assessment.
Table 1: Efficacy Profile of this compound Across Solid Tumor Models
| Tumor Type | Cell Line/Model | This compound IC₅₀/LD₅₀ | Combination Chemotherapy | Combination Index (CI) | Key Mechanisms |
|---|---|---|---|---|---|
| Hepatoblastoma | HUH6, HUH7 PDX lines | 4-40 nM [1] | Cisplatin + Doxorubicin (SIOPEL4 regimen) | High synergy at low nM [1] | MYC oncoprotein obstruction via DUSP1 upregulation [1] |
| High-Risk Neuroblastoma | SK-N-AS, SK-N-DZ, SK-N-SH, SK-N-BE(2) | 2.5-20 nM [3] | Cisplatin, Doxorubicin, Etoposide | CI <1 (synergistic) [3] | CHK1 pathway downregulation, G₂ checkpoint abrogation [3] |
| Thoracic Cancers | 37 cancer cell lines (SCLC, NSCLC, Mesothelioma) | 4-470 nM (median: 20 nM) [2] | Etoposide | Enhanced antitumor effects [2] | p21 upregulation, pro-apoptotic factor increase, anti-apoptotic factor decrease [2] |
| Non-Small Cell Lung Cancer (NSCLC) | H23, H1299, Calu-1 | 5 μM maximum clinical concentration [4] | Adagrasib (KRASG12C inhibitor) | Synthetic lethality [4] | NRF2 inhibition, ROS accumulation, autophagy activation [4] |
| Pancreatic Cancer | Various 2D/3D models | Potent efficacy at nM range [5] | Standard chemotherapeutics | Enhanced efficacy with nanoparticle delivery [5] | HDAC inhibition with improved tumor specificity [5] |
A particularly promising application of this compound lies in its activity against treatment-resistant and quiescent cancer cell populations. Research in leukemic models demonstrates that this compound effectively targets minimal residual disease reservoirs by reversing the quiescent state induced by bone marrow stromal cells. In co-culture systems with mesenchymal stem cells, osteoblasts, and macrophages, this compound significantly reduced the G₀ population of both NB4 (APL-derived) and K562 (CML-derived) cell lines, suggesting its potential applicability for targeting dormant solid tumor cells that often drive disease recurrence [6]. This effect was accompanied by modulation of quiescence-related genes and restoration of chemosensitivity, providing a strategic approach for eradicating persistent tumor cell reservoirs in solid malignancies.
The therapeutic window of this compound is notably favorable when considering its differential cytotoxicity toward malignant versus non-malignant cells. In hepatoblastoma models, this compound demonstrated significantly greater efficacy against tumor cells compared to non-cancerous primary fibroblasts and bronchial epithelial cells [1]. Similar tumor-selective effects were observed in thoracic cancer models, where this compound exhibited potent cytotoxicity across 37 cancer cell lines while showing reduced effects on normal control cells [2]. This selective vulnerability provides a rational basis for combination approaches that could enhance anticancer efficacy while minimizing additive toxicity to normal tissues.
This compound exerts its chemosensitizing effects through coordinated modulation of multiple interconnected signaling pathways that collectively impair cancer cells' defensive capabilities and lower their threshold for apoptosis. The diagram below illustrates the key molecular mechanisms through which this compound enhances chemotherapy efficacy in solid tumors.
Figure 1: Molecular Mechanisms of this compound-Mediated Chemosensitization. This compound modulates multiple pathways that collectively enhance solid tumor sensitivity to conventional chemotherapy.
MYC Oncoprotein Obstruction: In metastatic hepatoblastoma models, this compound mediates its anti-tumor effect through post-translational obstruction of MYC via dual specificity phosphatase 1 (DUSP1) upregulation. This mechanism is particularly relevant as MYC-driven tumors often display enhanced aggression and therapy resistance. The identification of nucleophosmin 1 as a MYC target gene indicative of this compound response provides a potential biomarker for patient stratification [1]. Researchers should assess MYC expression and activation status when designing this compound combination studies, particularly for pediatric solid tumors.
Checkpoint Abrogation: this compound substantially downregulates CHK1 expression and its downstream pathway, leading to abrogation of the G₂ cell cycle checkpoint. This prevents cancer cells from repairing chemotherapy-induced DNA damage before progressing through the cell cycle. The result is mitotic catastrophe and enhanced apoptosis when combined with DNA-damaging agents. This mechanism has been demonstrated in high-risk neuroblastoma models, where this compound synergized with cisplatin, doxorubicin, and etoposide [3]. Importantly, CHK1 inhibition alone may not fully recapitulate this effect, as demonstrated by differential outcomes between this compound and the specific CHK1 inhibitor LY2603618.
Oxidative Stress Potentiation: In NSCLC models, this compound combination with adagrasib promoted NRF2 inhibition and increased ubiquitin-mediated degradation of this master antioxidant regulator. The resulting ROS accumulation triggered autophagy and enhanced tumor cell killing. This mechanism was reversed by the antioxidant N-acetylcysteine, confirming the role of oxidative stress in the observed cytotoxicity [4]. Assessment of oxidative stress markers should be incorporated into protocols evaluating this compound combinations, particularly with targeted agents.
Immunogenic Modulation: Emerging evidence indicates that this compound treatment increases expression of cell adhesion and tight junction-related genes, promoting conjugate formation between natural killer (NK) cells and tumor cells. This enhances NK-mediated cytolysis independently of checkpoint blockade, suggesting potential for triple-combination approaches [7]. Additionally, this compound modulates NK cell-activating receptors and ligands on tumor cells, further facilitating immune-mediated destruction.
Objective: To evaluate the synergistic potential of this compound combined with conventional chemotherapeutics in solid tumor cell lines.
Materials:
Procedure:
Technical Notes:
Objective: To evaluate the antitumor efficacy of this compound and chemotherapy combinations in patient-derived xenograft (PDX) models or syngeneic mouse models.
Materials:
Procedure:
Technical Notes:
Table 2: Dosing Regimens for In Vivo this compound Combination Studies
| Tumor Model | This compound Dose | Administration Route | Combination Agents | Efficacy Outcome |
|---|---|---|---|---|
| Thoracic Cancer Models [2] | 10-20 mg/kg | Oral gavage | Etoposide | 62% average tumor growth reduction |
| Hepatoblastoma PDX [1] | Not specified | Oral | Cisplatin + Doxorubicin | Significant tumor growth inhibition in metastatic models |
| NSCLC Xenografts [4] | Not specified | Oral | Adagrasib | Enhanced antitumor activity in vivo |
| General Recommendation | 10-20 mg/kg | Oral (3-5 times weekly) | Various chemotherapeutics | Tumor volume assessment with statistical analysis |
Rationale: this compound faces delivery challenges including low water solubility, poor pharmacokinetics, and non-specific distribution. Albumin-based nanoparticles enhance drug delivery by leveraging the enhanced permeability and retention (EPR) effect and potential active targeting mechanisms.
Materials:
Procedure:
Nanoparticle Preparation:
Purification:
Characterization:
Quality Control Parameters:
Predictive biomarkers are essential for identifying patient populations most likely to benefit from this compound combination therapies. Current evidence suggests several candidate biomarkers that should be incorporated into clinical trial designs:
Nucleophosmin 1 (NPM1): Upregulation is associated with metastatic disease in hepatoblastoma and indicative of response to this compound [1]. Immunohistochemical assessment of NPM1 expression in tumor biopsies could facilitate patient stratification.
MYC Status: Tumors with MYC activation or amplification may demonstrate enhanced sensitivity to this compound, particularly given its mechanism of MYC obstruction via DUSP1 upregulation [1]. FISH analysis or Western blotting for MYC expression should be considered.
HDAC Expression Patterns: Evaluation of HDAC isoenzyme profiles in tumor tissues may identify patterns associated with this compound sensitivity. Multiplexed immunohistochemical panels assessing HDAC 1, 2, 3, and 6 are recommended.
NRF2 Pathway Activation: For combination strategies with targeted agents like adagrasib, assessment of NRF2 pathway activity may predict response [4]. Gene expression signatures of NRF2 activation can be developed using NanoString or RNA-seq approaches.
Phase I Design:
Phase II Endpoints:
Patient Selection:
This compound represents a promising chemosensitizer with demonstrated efficacy across diverse solid tumor models. Its multi-faceted mechanism of action, targeting epigenetic regulation, DNA damage response, apoptosis pathways, and oxidative stress homeostasis, provides a strong rational basis for combination with conventional chemotherapy. The standardized protocols outlined in this application note will facilitate systematic investigation of this compound combinations across different solid tumor contexts.
Future research directions should focus on optimizing sequencing strategies, identifying robust predictive biomarkers, and developing novel formulation technologies to enhance tumor-specific delivery. Additionally, triple-combination approaches incorporating this compound with chemotherapy and immunotherapy warrant exploration, particularly given emerging evidence of this compound's immunomodulatory effects. As the field advances, rational combination designs based on tumor-specific vulnerabilities will maximize the therapeutic potential of this compound in solid tumor management.
The primary clinical evidence supporting the use of panobinostat for GVHD prevention comes from a phase 2 trial where it was added to a standard prophylactic regimen. The core findings are summarized below.
Table 1: Key Outcomes from Phase 2 Trial of this compound for GVHD Prevention [1]
| Outcome Measure | Result (at 1 Year unless specified) | Context & Comparative Value |
|---|---|---|
| Primary Endpoint | ||
| aGVHD (Grades II-IV) by Day +100 | 18.4% | Historically, rates are ~40-47% with tacrolimus/sirolimus or tacrolimus/methotrexate [1]. |
| Secondary Endpoints | ||
| Chronic GVHD | 31.6% | |
| Overall Survival (OS) | 89.5% | |
| Relapse-Free Survival (RFS) | 78.9% | |
| Non-Relapse Mortality (NRM) | 2.6% | |
| GVHD-Relapse-Free Survival (GRFS) | 60.5% | Composite endpoint measuring survival without severe GVHD or relapse. |
| Safety Profile | ||
| Common Adverse Events (Related to this compound) | Thrombocytopenia (5/38 pts), Leukopenia (6/38 pts), Gastrointestinal toxicity (3/38 pts), Rash (4/38 pts) [1] | Managed with dose holds and monitoring. |
The following workflow and detailed methodology are based on the published phase 2 trial (NCT02588339) [1].
Key Components of the Clinical Protocol:
Patient Population: The trial enrolled adults (median age 58) with hematologic malignancies (AML, MDS, others) undergoing allogeneic HCT from HLA 8/8-matched related or unrelated donors. All patients received G-CSF mobilized peripheral blood stem cells [1].
Drug Administration & Monitoring:
Dose Modification and Hold Parameters for this compound:
To investigate the immunomodulatory effects of this compound, the following experimental workflow can be implemented using patient blood samples.
Detailed Experimental Methodology for Correlative Studies [1] [2]:
The combination of this compound with tacrolimus and sirolimus represents a promising strategy for GVHD prophylaxis, demonstrating a notably low incidence of severe acute GVHD and non-relapse mortality in a phase 2 trial [1]. The accompanying experimental protocols provide a roadmap for implementing this regimen and investigating its mechanistic basis. Future efforts should focus on validating these results in larger, randomized controlled trials and further refining the patient population that would benefit most from this epigenetic modulation approach.
This compound (LBH589) is a potent pan-histone deacetylase (HDAC) inhibitor that has received FDA approval for the treatment of multiple myeloma and is currently being investigated for various other malignancies, including glioma, medulloblastoma, pancreatic cancer, and leukemia [1] [2] [3]. As a pan-deacetylase inhibitor, this compound targets class I, II, and IV HDAC enzymes, resulting in the accumulation of acetylated histones and non-histone proteins through the inhibition of deacetylase activity [4] [5]. The subsequent hyperacetylation of histones leads to a more relaxed chromatin structure, facilitating transcription of genes involved in cell cycle arrest, differentiation, and apoptosis—processes particularly relevant to this compound's anti-cancer effects [6] [2].
The epigenetic modifications induced by this compound have been demonstrated across various cell types. In IDH1 mutant glioma cells, this compound treatment resulted in marked increases in acetylation at histone residues H3K14, H3K18, and H3K27 [1]. Similarly, in canine embryonic fibroblasts, this compound effectively increased histone acetylation in vitro without significant cytotoxic effects at appropriate concentrations [6]. These epigenetic changes correlate with functional outcomes; for instance, in medulloblastoma models, this compound suppressed leptomeningeal seeding through down-regulation of ID3 and induction of neuronal differentiation [3]. The detection and quantification of these histone acetylation events therefore serve as crucial pharmacodynamic biomarkers for assessing this compound activity in both preclinical and clinical settings.
Selecting the appropriate method for detecting histone acetylation depends on several factors, including research objectives, sample type, required sensitivity, and available resources. Western blotting is particularly valuable when protein size information is needed or when multiple histone modifications are being investigated simultaneously [7] [8]. Flow cytometry offers the advantage of single-cell analysis and is suitable for monitoring dynamic changes in histone acetylation over time, especially in heterogeneous cell populations [7]. ELISA provides the highest sensitivity and throughput for quantitative analysis of specific histone modifications and is ideal for screening numerous samples under different treatment conditions [8]. Researchers should consider that each method requires different sample preparation approaches and offers complementary information that can be combined for comprehensive analysis of this compound-induced epigenetic effects.
Table 1: Comparison of Histone Acetylation Detection Methods for this compound-Treated Cells
| Method | Sensitivity | Sample Throughput | Information Obtained | Key Advantages | Limitations |
|---|
| Western Blot | Moderate (detects nanogram amounts) | Low to moderate (8-12 samples/gel) | - Molecular weight confirmation
Table 2: Experimentally Observed Histone Acetylation Responses to this compound Treatment
| Cell Type | This compound Concentration | Treatment Duration | Histone Modifications Detected | Detection Method | Key Findings | Source |
|---|---|---|---|---|---|---|
| IDH1mut Glioma Cells | 10-100 nM | 24-48 hours | H3K14ac, H3K18ac, H3K27ac | Western Blot | Significantly greater acetylation increase in IDH1mut vs IDH1wt cells | [1] |
| Canine Embryonic Fibroblasts | 100 nM | 24 hours | H3ac, H4ac | Western Blot, Flow Cytometry | Effective HDAC inhibition without significant cytotoxicity | [6] |
| Medulloblastoma Cells | 0.054 ± 0.002 μM (UW228) 0.067 ± 0.016 μM (UW426) 0.046 ± 0.002 μM (MED8A) | 72 hours | Not specified | Functional assays | IC50 values for cell viability; induced differentiation | [3] | | IPF-Fibroblasts | 85 nM | 24 hours | H3ac, H4ac, α-tubulin acetylation | Western Blot | Profound increase in histone acetylation, reduced p-STAT3 | [5] | | Leukemic Cells (NB4, K562) | Varying doses | 10 days co-culture | Not specified | mRNA expression | Reduction of quiescent population, apoptosis induction | [9] |
Sample Preparation: Begin by harvesting this compound-treated cells (typically treated with 10-100 nM this compound for 24-48 hours) and lysing using RIPA buffer supplemented with protease inhibitors and HDAC inhibitors (e.g., sodium butyrate or trichostatin A) to preserve acetylation states [1] [7]. For histone extraction, acid extraction (0.2-0.4 M HCl or 5% perchloric acid) is recommended to enrich histone proteins. Determine protein concentration using colorimetric assays (e.g., Bio-Rad Protein Assay) and adjust samples to equal concentrations.
Gel Electrophoresis and Transfer: Separate 22-30 μg of protein per sample on 4-12% NuPAGE Bis-Tris gels using MOPS running buffer at 200V for 2 hours [6] [7]. Include pre-stained molecular weight markers for reference. Transfer proteins to PVDF membranes at 30V for 2 hours using standard wet or semi-dry transfer systems. Confirm transfer efficiency with Ponceau S staining.
Antibody Detection and Visualization: Block membranes with 5% BSA or commercial blocking buffers for 1 hour at room temperature [6]. Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-histone H3 [Lys9], anti-acetyl-histone H4 [Lys8]) overnight at 4°C [4]. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature. Detect using enhanced chemiluminescence substrates and image with digital imaging systems. Normalize using loading controls such as β-actin or total histone H3 [7].
Cell Preparation and Staining: Harvest this compound-treated cells and wash with PBS. Fix cells with 1% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 90% ice-cold methanol for 30 minutes on ice [7]. After washing, incubate cells with primary antibodies against acetylated histones (e.g., anti-acetyl-histone H3 [Lys9]) diluted in PBS containing 1% BSA for 1 hour at room temperature. Wash cells and incubate with fluorescent-conjugated secondary antibodies (e.g., FITC- or Alexa Fluor-conjugated) for 30 minutes at room temperature, protected from light.
Data Acquisition and Analysis: Resuspend stained cells in PBS and analyze using a flow cytometer equipped with appropriate lasers and filters [7]. Collect a minimum of 10,000 events per sample and use unstained cells and isotype controls to establish background fluorescence and gating parameters. Analyze data using flow cytometry software, comparing mean fluorescence intensity (MFI) or geometric MFI between this compound-treated and control samples. Note that storage temperature affects acetylation signals; fixed cells can be stored at 4°C for up to 96 hours with minimal signal degradation [7].
Plate Preparation and Assay Execution: Coat 96-well polystyrene plates with histone extraction from this compound-treated and control cells in bicarbonate coating buffer (pH 9.6) overnight at 4°C [8]. Block plates with 1-3% BSA in PBS for 2 hours at room temperature to prevent non-specific binding. Incubate with primary antibodies against specific acetylated histone modifications for 2 hours at room temperature or overnight at 4°C. After washing, add appropriate HRP-conjugated secondary antibodies and incubate for 1-2 hours at room temperature.
Detection and Quantification: Develop plates with colorimetric substrates such as TMB for 15-30 minutes, then stop the reaction with acid solution [8]. Measure absorbance at 450 nm using a microplate reader and generate a standard curve using known concentrations of acetylated histone peptides for absolute quantification. Include appropriate controls (blank wells, non-acetylated histone controls) to ensure specificity. The sensitivity of ELISA allows detection of histone acetylation even in samples with limited cell numbers [8].
When interpreting histone acetylation data from this compound-treated samples, researchers should consider both the magnitude and specificity of the acetylation response. Dose-dependent increases in histone acetylation are typically observed with this compound treatment, with significant effects noted in the low nanomolar range (10-100 nM) across various cell types [1] [3]. The kinetics of acetylation should also be considered, with maximal effects typically observed within 24-48 hours of treatment [1] [7]. When comparing across cell types, note that IDH1 mutant glioma cells demonstrate enhanced sensitivity to this compound compared to IDH1 wild-type cells, showing both greater acetylation increases and cytotoxicity at equivalent doses [1].
For accurate quantification in western blot analysis, ensure proper normalization to loading controls and consider using total histone H3 rather than general housekeeping proteins when possible, as histone content remains relatively constant compared to cytoplasmic proteins [7]. In flow cytometry experiments, analyze the distribution of acetylation signals across the cell population, as this compound may induce heterogeneous responses in mixed cell populations. For ELISA-based quantification, use standard curves with known concentrations of acetylated histone peptides to convert absorbance values to absolute amounts, enabling more precise comparison across experiments and laboratories [8].
Low Signal Intensity: Ensure adequate preservation of acetylation states during sample processing by including HDAC inhibitors in lysis buffers and processing samples quickly on ice. Verify antibody specificity using positive and negative controls, and confirm that fixation conditions (especially for flow cytometry) do not epitope mask the acetylated residues [7].
High Background: Optimize blocking conditions by increasing blocking agent concentration (BSA to 3-5%) or extending blocking time. For western blotting, ensure thorough washing after antibody incubations (3-5 washes of 5 minutes each with TBST). For ELISA, titrate both primary and secondary antibodies to determine optimal concentrations that maximize signal-to-noise ratios [8].
Sample-to-Sample Variability: Standardize cell harvesting and lysis procedures across all samples. Use consistent cell numbers per sample and confirm equal protein loading through proper quantification. For time-course experiments, process all samples simultaneously rather than in separate batches to minimize technical variation [7] [8].
Discrepancies Between Methods: Recognize that different methods may yield varying results due to their different sensitivity and specificity profiles. Western blot provides information about molecular weight, which can confirm specificity, while flow cytometry offers single-cell resolution but no molecular weight confirmation. Use multiple complementary methods to verify key findings [7] [8].
The detection and quantification of histone acetylation provides crucial insights into the pharmacodynamic activity of this compound in both preclinical models and clinical settings. The methods described here—western blot, flow cytometry, and ELISA—offer complementary approaches for monitoring these epigenetic modifications, each with distinct advantages for specific research applications. As this compound continues to be investigated for various malignancies and other diseases, these standardized protocols will facilitate consistent assessment of its HDAC inhibitory activity across different laboratories and experimental systems. The optimization of these detection methods contributes to our understanding of epigenetic therapy and supports the rational development of this compound in combination regimens with other therapeutic agents.
| Question | Answer & Guidance |
|---|---|
| What are the most common adverse effects? | Diarrhea, fatigue, thrombocytopenia, anemia, neutropenia, nausea, vomiting [1] [2] [3]. |
| How is hematologic toxicity managed? | Thrombocytopenia: Interrupt dose for platelets < 50 x 10⁹/L with bleeding or < 25 x 10⁹/L; restart at reduced dose after recovery [4]. Neutropenia: Interrupt dose for ANC < 1.0 x 10⁹/L with fever or ANC < 0.5 x 10⁹/L; restart at reduced dose after resolution [4]. |
| What are the key non-hematologic toxicities? | Severe diarrhea and cardiac toxicities (ischemia, arrhythmias, QTc prolongation) are serious concerns [4] [5] [3]. |
| How should severe diarrhea be managed? | For Grade 3 (7+ stools/day): Interrupt therapy until resolved, then restart at a reduced dose. For Grade 4 (life-threatening): Permanently discontinue [4]. |
| Are there hepatic considerations? | Dose reductions are required for hepatic impairment: Mild: reduce to 15 mg; Moderate: reduce to 10 mg; Severe: avoid use [4]. Monitor LFTs regularly [1] [4]. |
| What critical drug interactions exist? | Strong CYP3A4 inhibitors (e.g., Ketoconazole): Reduce panobinostat starting dose to 10 mg. Avoid grapefruit, pomegranate, and starfruit as they can increase drug levels [4] [5] [3]. |
The table below summarizes the incidence of key adverse events from the pivotal PANORAMA 1 trial, providing a quantitative overview of the toxicity profile [2].
| Adverse Event | Any Grade (this compound Arm) | Grade 3 (this compound Arm) | Grade 4 (this compound Arm) |
|---|---|---|---|
| Diarrhea | 68% | 24% | 1% |
| Fatigue | 57% | 23% | 1% |
| Thrombocytopenia | 98% | 33% | 35% |
| Anemia | 62% | 15% | 3% |
| Neutropenia | 75% | 28% | 7% |
The following diagram illustrates the logical workflow for managing the most critical this compound toxicities based on the provided guidelines.
Diagram 1: General Management Pathway for this compound Adverse Events. This workflow applies to common toxicities like diarrhea, hematologic events, and nausea/vomiting [4] [5].
The diagram below outlines the hepatic metabolism of this compound and the rationale for dose adjustments in patients with liver impairment.
Diagram 2: this compound Metabolism & Hepatic Impairment Considerations. This compound is extensively metabolized in the liver, primarily by CYP3A4. Impaired liver function can reduce clearance, increasing systemic exposure and toxicity risk, necessitating dose reduction [1] [3].
Why is delivering Panobinostat to the brain so difficult?
The blood-brain barrier (BBB) is a highly selective barrier that protects the brain but also prevents most drugs from entering. While this compound is a small, lipophilic molecule, its penetration into the brain is actively limited by two major efflux transporters—P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp) [1]. These proteins are expressed on the BBB and act to "pump" this compound back into the bloodstream, significantly reducing its effective concentration in the brain tissue [2] [1].
The table below summarizes key quantitative findings on this compound's brain distribution from preclinical studies.
| Study Model | Key Finding on BBB Penetration | Reported Brain-to-Plasma Ratio (Kp) | Implication for Efficacy |
|---|---|---|---|
| Wild-type mice [1] | CNS penetration limited by P-gp and Bcrp | Unbound Kp,uu: 0.21 (spinal cord) to 0.32 (brain) | Suggests sub-optimal free drug exposure in brain |
| Transporter-deficient mice [1] | CNS penetration increased without P-gp/Bcrp | Information missing | Confirms this compound is a substrate for these efflux pumps |
| CD-1 mice (single dose) [3] [4] | Detectable brain concentrations achieved | Total Kp, brain: 2.22 (1h), AUC ratio: 2.63 | Concentrations above IC50 for some DIPG cell lines |
| Non-human Primates & Humans [1] | CSF concentrations below quantifiable levels | Below limit of quantification (LOQ) | CSF levels may not reflect brain tissue penetration |
> Important Note on Data Interpretation: The apparent contradiction between studies showing brain penetration [3] [4] and those showing limited distribution [1] can often be explained by methodological differences. Some studies measure total drug concentration (bound + unbound) in brain tissue, while others focus on the unbound fraction (Kp,uu), which is the pharmacologically active part. A high total concentration does not guarantee sufficient free drug at the target site [2] [1].
Researchers are actively investigating several strategies to improve the delivery of this compound to brain tumors. The following diagram illustrates the relationship between these core strategies.
Here are the technical details and experimental protocols for the key strategies mentioned above.
This technique uses ultrasound waves in combination with intravenous microbubbles to temporarily and reversibly disrupt the BBB in a targeted location [5].
Experimental Protocol:
Encapsulating this compound in nanocarriers can protect it from efflux pumps and facilitate its transport across the BBB.
Experimental Protocol (Exosome Loading - Hypothetical Workflow): This protocol synthesizes general exosome engineering principles [7].
Co-administering this compound with inhibitors of P-gp and Bcrp can increase its brain penetration.
FAQ 1: Our in-vivo results with systemic this compound do not match the promising in-vitro IC₅₀ data. What could be wrong?
FAQ 2: We see variable efficacy in our mouse models depending on the brain tumor location. Is this expected?
FAQ 3: Is measuring drug concentration in Cerebrospinal Fluid (CSF) a reliable surrogate for brain tissue penetration?
I hope this structured technical resource provides a solid foundation for your support center. The field of BBB research is advancing rapidly, particularly in areas like exosome engineering and clinical applications of FUS.
| Cancer Type | Panobinostat Combination Partner | Identified Resistance Mechanism | Proposed Reversal Strategy | Experimental Model | Key Reference |
|---|---|---|---|---|---|
| Pediatric/Adult High-Grade Glioma | Marizomib (proteasome inhibitor) | Metabolic shift to oxidative phosphorylation (OXPHOS); Increased TCA cycle metabolites [1]. | Target mitochondrial energetics with Lonidamine (glycolysis & ETC inhibitor) [1]. | In vitro cell lines & in vivo DIPG mouse models [1] | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Adagrasib (KRASG12C inhibitor) | Off-target effects via NRF2 inhibition & ROS accumulation; potential activation of pro-survival autophagy & AKT [2]. | Co-administration of This compound to trigger synergistic lethal autophagy [2]. | In vitro cell lines & in vivo mouse models [2] | [2] |
| Ovarian Cancer | Microtubule Destabilizing Agents (MDAs, e.g., PILA9) | Information not specified in the provided research [3]. | Use this compound to synergistically enhance cytotoxicity via increased α-tubulin acetylation [3]. | In vitro cell lines [3] | [3] |
| Multiple Myeloma | Bortezomib & Dexamethasone | Severe side effects (diarrhea, neuropathy) limiting dose intensity; minimal efficacy improvement in some cases [4]. | Design novel multi-drug regimens (e.g., DT-PACK) to improve tolerability and efficacy [4]. | Clinical case report [4] | [4] |
Here are the methodologies for key experiments from the search results to guide your own work.
This protocol is based on reversing resistance to the this compound-marizomib combination in high-grade gliomas [1].
This protocol outlines how to demonstrate synergy between this compound and adagrasib [2].
To better understand the logical flow of these mechanisms, the following diagrams summarize the two primary strategies discussed.
The table below summarizes efficacy data from various cancer models, which can inform initial dosing in experimental settings.
| Cancer Model / Cell Line | Assay Type | Reported IC₅₀ / Efficacy | Context & Notes | Source |
|---|---|---|---|---|
| Hepatoblastoma (HB) PDX lines | In vitro, MTT viability assay | IC₅₀ in nanomolar (nM) range [1] | Panobinostat showed high efficacy compared to non-cancerous cells. [1] | [1] |
| Multiple Myeloma (MM1S) Xenograft | In vivo, mouse model | 64.39% tumor inhibition (5 mg/kg PM) vs 49.37% (10 mg/kg this compound) [2] | PM is a selective HDAC I/IIb inhibitor; data shown for comparison. [2] | [2] |
| Pancreatic Cancer | In vitro, 2D cell model | "Exceptionally low IC50 value" [3] | Exact values not provided; potency noted but efficacy hindered by solubility/permeability. [3] | [3] |
| Basal-like Breast Cancer (BLBC) | In vitro / In vivo xenograft | Potent antitumor effects [4] | Mechanism: Downregulation of HER3 via GATA2/GATA3-FOXA1 axis. [4] | [4] |
A highly relevant study used the Multiplex Implantable Microdevice Assay (MIMA) to investigate this compound's mechanism of action and identify predictive biomarkers in a luminal mouse mammary carcinoma model [5]. This integrated platform is particularly valuable for evaluating localized drug effects within the tumor microenvironment. The workflow is as follows:
Key Findings from this Workflow: The study identified that this compound induces immunogenic cell death (ICD) and that ICB efficacy was robustly predicted by in situ hotspot detection of galectin-3-positive non-proliferating tumor zones enriched in cell death and infiltrated by anti-tumor cytotoxic neutrophils [5]. PD-L1 by itself was not a reliable predictor [5].
Q1: What are the most common hematologic adverse events (AEs) with Panobinostat? The most frequently observed hematologic AEs are thrombocytopenia, neutropenia, leukopenia, lymphopenia, and anemia [1] [2] [3]. Among these, thrombocytopenia is often the most prominent and dose-limiting.
Q2: How severe are these hematologic AEs typically? These events can be severe. Clinical trials have reported high rates of Grade 3/4 thrombocytopenia [3]. Other cytopenias like neutropenia and anemia also occur at Grade 3/4 severity, though generally at lower frequencies [2]. The table below summarizes quantitative data from two studies.
Q3: What are the recommended management strategies? Management is multifaceted and should be proactive. Key strategies include:
The following table consolidates incidence data from the search results, providing a clear overview for risk assessment.
| Adverse Event | Incidence (Grade) | Study Context | Citation |
|---|---|---|---|
| Thrombocytopenia | 47% (Grade 3/4) | PANEX trial: this compound + Bortezomib + Dexamethasone in RRMM [3] | |
| Lymphopenia | 24% (Grade 3); 18% (Grade 2) | Phase I trial: this compound + Decitabine + Temozolomide in Melanoma [2] | |
| Neutropenia | 12% (Grade 3); 23% (Grade 2) | Phase I trial: this compound + Decitabine + Temozolomide in Melanoma [2] | |
| Anemia | 12% (Grade 3) | Phase I trial: this compound + Decitabine + Temozolomide in Melanoma [2] | |
| Leukopenia | 30% (Grade 2) | Phase I trial: this compound + Decitabine + Temozolomide in Melanoma [2] |
Abbreviations: RRMM: Relapsed/Refractory Multiple Myeloma.
For researchers designing preclinical or early-phase clinical studies, here is a detailed protocol based on the methodologies cited in the search results.
1. Objective To systematically monitor, quantify, and manage hematologic adverse events in subjects receiving this compound or this compound-containing combination therapy.
2. Safety Monitoring Schedule
3. Management Guidelines The workflow for managing hematologic adverse events typically follows a stepwise approach, as illustrated in the diagram below.
Title: Management Workflow for this compound Hematologic AEs
4. Dose Modification Principles As highlighted in the reviews, dose interruption and reduction are cornerstone strategies [4] [5]. The specific criteria should be defined in the study protocol, but general principles include:
5. Supportive Care Measures
| Inhibitor (Perpetrator Drug) | Effect on Panobinostat (Victim Drug) Exposure | Key Study Parameters & Findings | Clinical/Experimental Implications |
|---|
| Ketoconazole (Strong Inhibitor) | • C~max~: Increased 1.6-fold [1] • AUC: Increased 1.8-fold [1] | • Dosing: Single 20 mg oral this compound dose with multiple 400 mg daily ketoconazole doses [1]. • T~max~ or half-life: No substantial change observed [1]. | Co-administration is feasible, but close monitoring of this compound-related adverse events is recommended due to increased exposure [1]. | | Ritonavir (Strong Inhibitor) | • Intracellular Accumulation: Synergistically increased (preclinical model) [2] [3] • Anti-tumor Effect: Synergistic growth inhibition in renal cancer cell lines and xenograft models [2] [3] | • Mechanism: Ritonavir inhibits CYP3A4, reducing this compound metabolism and degradation, leading to enhanced intracellular drug levels and histone acetylation [2] [3]. • Combination Indices: <1 across multiple cell lines, confirming synergy [3]. | Provides a rationale for testing this combination in solid tumors; demonstrates a research model for exploiting CYP3A4 inhibition to enhance this compound efficacy [2]. | | Predictions via PBPK Modeling | • With Strong Inhibitors: Predicted increase in this compound AUC is consistent with clinical ketoconazole data (approx. 2-fold) [4]. • As a Perpetrator: this compound is predicted to cause only a negligible (~4%) increase in exposure of other CYP3A4 substrates (e.g., midazolam) [4]. | • Model Basis: this compound is a victim of CYP3A4 inhibition but is not a clinically relevant perpetrator of CYP3A4-based DDIs [4]. | PBPK models are validated tools for predicting DDIs during drug development; they confirm the primary metabolic role of CYP3A4 for this compound [4]. |
Here are detailed methodologies for key experiments that can be used to study this compound's CYP3A4 interactions in a research setting.
This design is based on the published study that evaluated the effect of ketoconazole on this compound pharmacokinetics [1].
This protocol is derived from research investigating the synergistic effect of ritonavir and this compound on renal cancer cells [2] [3].
To effectively troubleshoot experimental outcomes, it's crucial to understand the core metabolic relationship. The following diagram illustrates how this compound and CYP3A4 inhibitors interact.
The increase in this compound exposure with ketoconazole was less than two-fold. Is this considered clinically relevant?
Why would a researcher combine ritonavir with this compound in a solid tumor model?
My experimental results show a synergistic effect. How do I quantitatively confirm it?
Is this compound expected to inhibit CYP3A4 and affect other drugs in a regimen?
This compound carries a boxed warning for severe and fatal cardiac events, including cardiac ischemia and serious arrhythmias [1]. The primary arrhythmia of concern is QTc interval prolongation on the electrocardiogram (ECG), which can increase the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP) [2] [3].
The table below summarizes the key cardiac risks and their evidence base.
| Aspect | Details | Evidence / Source |
|---|---|---|
| Primary Arrhythmia Risk | QTc prolongation, potentially leading to Torsades de Pointes (TdP) [2]. | Preclinical data & pharmacovigilance [2] [3]. |
| Incidence of Severe QTc | Not precisely quantified in trials; generally considered a risk that requires monitoring. | FDA label & expert opinion [2] [1]. |
| Other ECG Changes | ST-segment depression, T-wave abnormalities [1]. | Clinical trial data (PANORAMA-1) [1]. |
| Other Cardiac Events | Cardiac ischemic events (myocardial infarction, unstable angina) [1]. | FDA boxed warning [1]. |
A critical step in risk mitigation is a thorough pre-clinical assessment. The following diagram and table outline the key patient-related and protocol-related risk factors.
A proactive and structured monitoring protocol is essential for patient safety.
| Action | Protocol & Frequency | Intervention Threshold |
|---|---|---|
| Baseline ECG | Obtain before first dose [1]. | Assess QTc and rule out conduction abnormalities. |
| Periodic ECGs | During treatment; frequency based on patient risk and therapy cycle [1]. | Monitor for changes from baseline. |
| Electrolyte Monitoring | At baseline and at least weekly during therapy [1]. | Correct hypokalemia and hypomagnesemia aggressively. |
| Managing QTc Prolongation | If QTc increases to >500 ms or changes >60 ms from baseline [4]. | Withhold this compound. Resume at a reduced dose only after QTc returns to within acceptable limits [4] [1]. |
| Symptom Monitoring | Educate patients to report dizziness, palpitations, or syncope. | Requires immediate medical evaluation. |
Q1: What is the specific mechanism by which this compound prolongs the QT interval? A: While the exact mechanism for this compound is not fully detailed in the available literature, many drugs that cause QTc prolongation do so by blocking the rapid delayed rectifier potassium channel (IKr) in the heart's ventricles [4]. This inhibition delays ventricular repolarization, which manifests as a prolonged QT interval on the ECG and creates an electrophysiological environment that can predispose to Torsades de Pointes.
Q2: Are there any specific anticancer drugs that should absolutely be avoided in combination with this compound? A: The official labeling advises avoiding this compound with other antiarrhythmic drugs or any drugs known to prolong the QT interval [1]. In research and clinical practice, this includes a wide range of agents from various classes, such as certain antipsychotics, antibiotics, and antiemetics. A thorough review of a patient's concomitant medication list is mandatory to minimize cumulative QT-prolonging effects [2] [4].
Q3: Beyond ECG, are there biomarkers for early detection of this cardiotoxicity? A: The search results do not identify specific biomarkers for this compound-induced arrhythmogenesis. Current clinical practice and guidelines primarily rely on ECG monitoring for QTc interval and serum electrolyte levels as the standard for detection and management [6] [4] [1]. Research into broader biomarkers for cardiotoxicity is ongoing but not yet standard for this specific toxicity.
This guide synthesizes information from current scientific literature and drug labels to provide a foundation for managing this compound's cardiac risks. As research evolves, so too will best practices.
Diarrhea is a common and potentially severe side effect of panobinostat. Proactive management is critical for patient safety [1].
The following table outlines the specific actions and dose modifications required based on the severity of diarrhea, as graded by the Common Terminology Criteria for Adverse Events (CTCAE) [2] [1].
| Diarrhea Grade & Description | Recommended Action for this compound | Recommended Action for Bortezomib |
|---|
| Grade 2 (Moderate) 4 to 6 stools per day | Interrupt dose until resolved. Restart at the same dose [2] [1]. | Consider interruption until resolved. Restart at the same dose [2]. | | Grade 3 (Severe) ≥7 stools per day, IV fluids or hospitalization required | Interrupt dose until resolved. Restart at a reduced dose [2] [1]. | Interrupt dose until resolved. Restart at a reduced dose [2]. | | Grade 4 (Life-threatening) | Permanently discontinue [2] [1]. | Permanently discontinue [2]. |
General Dose Reduction Rule: When a reduction is required, decrease the this compound dose in 5 mg increments (e.g., from 20 mg to 15 mg) while keeping the same treatment schedule. Discontinue this compound if the dose must be reduced below 10 mg given three times per week [2] [1].
The diagram below outlines the clinical decision-making workflow for managing diarrhea during this compound therapy.
The management protocol is based on results from the PANORAMA 1 phase III clinical trial. This trial demonstrated that while the this compound combination provided a significant improvement in progression-free survival, it was associated with a higher incidence of adverse events [3].
Adhering to these conditions is critical for maintaining Panobinostat's stability in a research setting.
| Specification | Condition | Details / Rationale |
|---|---|---|
| Supplier Recommended Storage [1] | -20°C | Stable for 1 year from purchase date as supplied. |
| Solution Stability [1] | -20°C (in DMSO or Ethanol) | Stable for up to 1 month. |
| Handling | Protect from light | Best practice for light-sensitive compounds [2]. |
Understanding this compound's intrinsic stability is key for reliable experimental results, especially in biological assays.
| Aspect | Key Finding | Experimental Implication |
|---|---|---|
| In Vitro Plasma Stability [3] [4] | Unstable in mouse plasma matrices; stable in human plasma. | Species-specific matrix stability critical for assay design. Use human plasma for translational studies. |
| Degradation Cause [3] [4] | Rapid enzymatic hydrolysis by carboxylesterases (e.g., Ces1c) in mouse plasma. | In vitro stability in biological matrices is temperature-dependent. |
| Thermal Stability [3] | Faster degradation at 37°C vs. room temperature or 4°C. | Maintain samples on ice during processing; use cold centrifuges. |
This workflow minimizes pre-analytical degradation for accurate pharmacokinetic or concentration measurements.
Diagram: Sample Processing Workflow to Minimize Degradation
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low/Inconsistent recovery from biological matrices. | In vitro enzymatic degradation during sample processing. | Implement ice-cold processing, use pre-chilled solvents/tubes, add esterase inhibitors if compatible with analysis [3]. |
| High inter-species variability in PK results. | Differential metabolic stability in plasma from different species. | Confirm stability in the specific model's matrices beforehand; interpret data considering stability differences [3] [4]. |
| Inconsistent cell culture/assay results. | Drug degradation in culture medium (may contain serum esterases). | Re-prepare stock solutions frequently from powder stored at -20°C; consider fresh dosing for long-term assays. |
For easy reference, the table below summarizes common interference issues, their potential causes, and recommended solutions derived from established analytical methods.
| Problem Observed | Potential Cause | Recommended Solution | Validated Outcome / Reference |
|---|---|---|---|
| Co-elution of drug and degradation products (DPs) | Inadequate separation with initial method [1] | Implement a gradient elution with 10 mM ammonium formate buffer (pH 3.0) and Ethanol on a C18 column (e.g., Waters Xbridge, 50 × 4.6 mm, 3.0 μm) [1]. | Successfully resolved 3 DPs from Panobinostat [1]. |
| Poor peak shape or resolution | Non-optimal mobile phase pH or buffer | Use a volatile buffer like 10 mM ammonium formate at pH 3.0 to improve peak shape and MS compatibility [1]. | Method was specific, precise, and accurate per ICH Q2(R1) [1]. |
| Interference in MS detection | Non-volatile salts or high ion suppression | Ensure mobile phase components are MS-compatible (e.g., ammonium formate). Using ethanol as an organic solvent also aligns with green chemistry principles [1]. | Method characterized DPs using LC-QTOF-MS/MS in positive ionization mode [1]. |
| Unidentified peaks in chromatogram | Formation of degradation products under stress | Perform forced degradation studies (acidic, basic, oxidative) per ICH guidelines to identify and characterize DPs using LC-MS/MS [1]. | Characterized three DPs and proposed their structures [1]. |
A validated stability-indicating method uses the following conditions [1]:
For definitive identification, couple your HPLC system with high-resolution mass spectrometry (LC-HRMS/MS). The established workflow is [1]:
Potentially, yes. In-silico toxicity prediction using ADMET software for this compound and its three degradation products indicated [1]:
The following diagram illustrates a logical workflow for developing and troubleshooting an analytical method for this compound, integrating quality by design and interference resolution.
| Cancer Type / Setting | Regimen | Median PFS | Median OS | Key Findings | Source |
|---|---|---|---|---|---|
| Relapsed/Refractory Multiple Myeloma (≥2 prior lines) | PANO + BTZ + DEX | 12.0 months [1] [2] | 40.3 months [1] | PFS significantly improved vs. placebo (8.1 months); OS benefit was modest and not statistically significant [1]. | PANORAMA 1 Trial [1] [2] |
| Relapsed/Refractory Multiple Myeloma | PANO + BTZ + DEX | 12.5 months [3] | - | Nearly tripled the rate of complete/near complete response (22% vs 8%) in heavily pre-treated subgroup [3]. | PANORAMA 1 Subgroup [3] |
| Newly Diagnosed Multiple Myeloma (Post-ASCT consolidation) | PANO (single agent) | 23.0 months [4] | Not Reached [4] | 48% of patients improved their depth of response post-transplant. 3-year OS rate was 91.6% [4]. | Phase II Trial [4] |
| Low-Grade Neuroendocrine Tumors | PANO (single agent) | 9.9 months [5] | 47.3 months [5] | No objective responses, but a 100% stable disease rate. Suggests PFS is more relevant than ORR for low-grade NETs [5]. | Phase II Trial [5] |
The data in the table above were generated using standardized clinical trial methodologies:
This compound is a pan-deacetylase inhibitor that exerts anti-tumor effects through multiple pathways, as shown below:
The diagram illustrates that this compound's anti-tumor activity is multifaceted. By inhibiting histone deacetylases (HDACs), it alters gene expression, which in some cancers like hepatoblastoma, leads to the obstruction of the MYC oncoprotein [8]. Concurrently, its inhibition of the aggresome pathway, a key protein disposal route, works synergistically with proteasome inhibitors (e.g., bortezomib) to cause lethal endoplasmic reticulum stress in myeloma cells [3]. These combined actions ultimately trigger growth arrest and apoptosis.
| HDAC Inhibitor | Potency (IC50/EC50) | Comparative Context & Key Findings | Reference/Model |
|---|---|---|---|
| Panobinostat | HIV induction EC50: ~12-16 nM [1] | >10x more potent than Vorinostat, Givinostat, Belinostat in inducing HIV production from latently infected cell lines [1]. | In vitro study using latently infected cell lines (U1, ACH2) [1] |
| Compound 13a | HDAC3 IC50: 0.28 nM [2] | More potent & stable than this compound; superior IC50, slow-on/slow-off inhibitor, non-mutagenic [2]. | Computational (GaMD simulations) and biochemical analysis [2] |
| This compound | N/A | More efficient than Pirfenidone in reducing profibrotic phenotypes, inducing cell cycle arrest and apoptosis in IPF-fibroblasts [3]. | In vitro study on primary fibroblasts from patients with Idiopathic Pulmonary Fibrosis [3] |
| This compound | N/A | Demonstrated 62.2%-65.1% Overall Response Rate in relapsed/refractory multiple myeloma when combined with bortezomib and dexamethasone [4]. | Phase 2 clinical trial (PANORAMA 3) [4] |
The comparative data comes from rigorous experimental models, each designed to probe different aspects of efficacy.
This compound's effects are mediated through the complex modulation of multiple signaling pathways, as illustrated below.
The diagram above shows that this compound's mechanism is multifaceted. A key consideration for combination therapy is that it can simultaneously induce pro-death signals and a pro-survival signal via mTOR activation [5]. This provides a mechanistic rationale for combining this compound with mTOR inhibitors like Everolimus to enhance its anti-cancer effects [5].
When evaluating these comparisons, it is crucial to consider the following:
The treatment of relapsed/refractory multiple myeloma (RRMM) has been revolutionized by proteasome inhibitors (PIs) like bortezomib and next-generation agents. Panobinostat, a pan-deacetylase inhibitor, represents a complementary therapeutic strategy. It is approved in combination with bortezomib and dexamethasone for patients who have received at least two prior regimens, including bortezomib and an immunomodulatory agent [1] [2]. Its mechanism is distinct from PIs; it disrupts the aggresome pathway, an alternative protein degradation route, creating a synergistic effect that can overcome treatment resistance [3] [2].
The following tables summarize key efficacy and safety data from pivotal clinical trials for these regimens.
Table 1: Key Efficacy Endpoints from Clinical Trials
| Regimen | Trial Phase / Name | Median PFS (Months) | Overall Response Rate (ORR) | Complete/Near Complete Response (CR/nCR) | Reference Study |
|---|---|---|---|---|---|
| This compound + Bortezomib + Dexamethasone (Pano-Vd) | Phase 3 (PANORAMA 1) | 11.99 | 60.7% | 27.6% | [1] |
| Placebo + Bortezomib + Dexamethasone (Vd) | Phase 3 (PANORAMA 1) | 8.08 | 54.6% | 15.7% | [1] |
| Pano-Vd (in bortezomib-refractory patients) | Phase 2 (PANORAMA 2) | 5.4 | 34.5% | 15.5% | [2] |
| This compound + Lenalidomide + Bortezomib + Dexamethasone (Pano-RVd) | Phase 1b | 7.4 | 44.4% | Not specified | [2] |
Table 2: Common Grade 3-4 Adverse Events (AEs) from Clinical Trials and Real-World Safety Signals
| Adverse Event | This compound + Vd (Clinical Trial) [1] | Bortezomib (Real-World) [4] | Carfilzomib (Real-World) [4] | Ixazomib (Real-World) [4] |
|---|---|---|---|---|
| Thrombocytopenia | 67% | 3.47 ROR* (Blood disorders) | 4.34 ROR* (Blood disorders) | - |
| Lymphopenia | 53% | - | - | - |
| Diarrhea | 26% | - | - | 2.04 ROR* (GI disorders) |
| Fatigue/Asthenia | 24% | - | - | - |
| Neutropenia | 35% (G4) | - | - | - |
| Peripheral Neuropathy | 18% | - | - | - |
| Most Significant Safety Signal | - | Enteric Neuropathy (ROR=134.96) | Increased Light Chains (ROR=76.65) | Increased Light Chains (ROR=67.15) |
\ROR (Reporting Odds Ratio): A pharmacovigilance signal from the FAERS database; a higher ROR indicates a stronger association between the drug and the adverse event. [4]*
For researchers looking to replicate or build upon these findings, here are the methodologies from the pivotal trials.
1. PANORAMA 1 Phase 3 Trial Protocol [1]
2. Phase 1b Study of Pano-RVd (Quadruplet Therapy) Protocol [2]
The efficacy of combining this compound with bortezomib is rooted in a synergistic "two-hit" model targeting the multiple myeloma cell's protein homeostasis machinery. The diagram below illustrates this complementary mechanism.
Overcoming Resistance: A key mechanism of resistance to PIs is the adaptation of myeloma cells to reduce their baseline endoplasmic reticulum (ER) stress, making them less dependent on the unfolded protein response (UPR) for survival [3]. Resistant cells may show decreased expression of UPR components like IRE1/XBP1s [3]. By simultaneously inhibiting both major protein disposal pathways, the this compound-bortezomib combination can overwhelm these adaptations and resensitize cells to apoptosis.
The combination of this compound and bortezomib offers a mechanistically driven treatment strategy for RRMM, demonstrating the ability to overcome resistance to prior therapies, including bortezomib itself [1] [2]. The trade-off for enhanced efficacy is a distinct and often greater toxicity burden, particularly hematological and gastrointestinal [1] [4].
For the research and development community, several implications emerge:
| Cancer Type | Predictive Biomarker(s) | Experimental Model | Key Findings & Association with Response |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Low ERCC1 expression + absence of GOF p53 mutations [1] | In vitro (8 NSCLC cell lines) | Panobinostat significantly enhanced cisplatin sensitivity only in cell lines with low ERCC1 and without GOF p53 mutations [1]. |
| Diffuse Large B-Cell Lymphoma (DLBCL) | MEF2B mutations [2] | Phase 2 clinical trial (n=40 patients) | Mutations in the HME gene MEF2B were significantly associated with treatment response [2]. |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Early change in ctDNA levels [2] | Phase 2 clinical trial | An increase in circulating tumor DNA (ctDNA) 15 days post-treatment strongly predicted treatment failure [2]. |
| Breast Cancer (Mouse Model) | Spatial clusters of Galectin-3+ tumor zones with ICAM-1+/NRP-1+ neutrophils [3] [4] | In vivo (MMTV-PyMT mouse model); MIMA platform | Anti-PD-1 efficacy was predicted by spatial hotspots of specific cell types, not by single markers. PD-L1 alone was unreliable [3] [4]. |
| Various Cancers (Computational Prediction) | High expression of NPM1 (Nucleophosmin 1) [5] | In vitro (HB cell lines & PDXs); RNA sequencing | NPM1 upregulation, a MYC target gene, is associated with metastasis and indicated response to this compound in hepatoblastoma [5]. |
| Various Cancers (Computational Prediction) | Increased expression of CEBPD (C/EBPδ) [6] | In vitro (CCLE cell lines); Lacrosse model & functional validation | Increased expression of the cell-cycle regulator C/EBPδ was experimentally validated to decrease sensitivity to this compound [6]. |
To ensure the reproducibility of these findings, here is a detailed overview of the core methodologies employed in the cited studies.
1. Protocol: Identifying Biomarkers for Combined this compound and Cisplatin in NSCLC [1]
2. Protocol: Spatial Biomarker Discovery in Breast Cancer using MIMA [3] [4]
3. Protocol: Machine Learning for Drug Response Prediction [7]
The following diagrams illustrate the mechanistic role of two key biomarkers, ERCC1 and the MYC/NPM1 axis, in modulating this compound's effect.
The data reveals several critical points for researchers to consider:
Researchers can refer to the following experimental models to understand the assessment of panobinostat's efficacy.
| Cancer Model | Cell Lines Used | Treatment Protocol | Key Reported Outcomes |
|---|
| Testicular Germ Cell Tumors (TGCTs) [1] | NCCIT, 2102Ep, NT2 (including cisplatin-resistant subclones) | • Drug: this compound • Treatment Duration: 72 hours • Analysis: Cell viability, proliferation, apoptosis, cell cycle | • IC₅₀ in low nanomolar range for all lines, including cisplatin-resistant clones. • Reduced proliferation, induced G2/M cell cycle arrest, increased apoptosis (cleaved caspase-3). | | Medulloblastoma (Leptomeningeal Seeding) [2] | UW228, UW426, MED8A | • Drug: this compound • Treatment Duration: 24-72 hours • Analysis: CCK-8 assay, EdU assay, flow cytometry (cell cycle, apoptosis), migration/adhesion assays | • IC₅₀ at 72h: ~0.05-0.07 μM. • Inhibited migration/adhesion, induced neuronal differentiation, suppressed spinal seeding in vivo. |
The decision to use a pan-HDAC inhibitor like this compound or a selective inhibitor is guided by the HDAC expression profile of the specific cancer, as shown in the flowchart below.
Supporting this strategic framework:
The following table consolidates quantitative data on this compound's synergistic effects with various anti-cancer agents across different malignancies.
| Cancer Type | Combination Partner (Drug Class) | Experimental Model | Key Synergy Metric (Combination Index, CI) | Proposed Primary Mechanism of Synergy | Selected Key Experimental Findings |
|---|---|---|---|---|---|
| Multiple Myeloma [1] | S63845 (MCL-1 inhibitor, BH3 mimetic) | HMCLs (e.g., MM1.S, JJN3); primary human myeloma cells | CI < 1 (Synergism) [1] | This compound primes cells by increasing pro-apoptotic proteins; S63845 inhibits key anti-apoptotic protein MCL-1, triggering intrinsic apoptosis [1]. | Enhanced caspase 3/7 activity; decreased viability of primary patient cells; synergy overcame intrinsic resistance to this compound [1]. |
| Multiple Myeloma [2] [3] | Bortezomib (Proteasome Inhibitor) + Dexamethasone | Phase 3 PANORAMA-1 Clinical Trial (N=768) | N/A (Clinical Endpoints) | This compound inhibits aggresome pathway, complementary to proteasome inhibition, causing lethal accumulation of polyubiquitinated proteins [2]. | Improved median PFS (12 vs. 8.1 months); doubled CR/nCR rate (27.6% vs. 15.7%) [2] [3]. |
| Chronic Myelogenous Leukemia (CML) [4] | Ponatinib (pan-ABL Tyrosine Kinase Inhibitor) | IM-resistant CML cell lines (K562/IM-R1, Ba/F3/T315I) | CI < 1 (Synergism) [4] | This compound disrupts HSP90 chaperone function via acetylation, leading to degradation of BCR-ABL (including T315I mutant); Ponatinib directly inhibits BCR-ABL tyrosine kinase [4]. | Enhanced apoptosis; superior inhibition of BCR-ABL and downstream phospho-STAT5/AKT/ERK1/2 vs. either agent alone [4]. |
| Ewing Sarcoma [5] | Doxorubicin or Etoposide (Chemotherapy) | Patient-derived EWS cell lines | Synergistic effect reported [5] | This compound increases DNA damage from chemotherapy and decreases expression of DNA repair proteins (CHK1, CHK2) [5]. | Decreased cell viability; increased DNA damage and caspase-3 cleavage; G1 cell cycle arrest [5]. |
| Hepatoblastoma [6] | Cisplatin + Doxorubicin (SIOPEL-4 Chemo Protocol) | Patient-derived xenograft (PDX) models and cell lines | High synergy at low nanomolar levels [6] | This compound induces DUSP1 upregulation, leading to post-translational obstruction of the MYC oncoprotein [6]. | Reduced tumor growth in PDX models; effective in lung metastasis mimics; growth inhibition and apoptosis [6]. |
| Soft Tissue Sarcomas [7] | Doxorubicin (Anthracycline Chemotherapy) | Information limited in search results | Synergistic activities reported [7] | Information limited in search results | Information limited in search results |
For research and replication purposes, here is a deeper dive into the methodologies used in the key studies cited above.
Cell Viability and Synergy Assay (XTT/CT-Glo) [1] [4]:
Apoptosis Detection by Flow Cytometry [1] [4]:
Western Blot Analysis [1] [4]:
The synergy of this compound often stems from its ability to target epigenetic regulation and protein stability, which complements the action of partner drugs. The diagram below illustrates a unified mechanism and a general experimental workflow for validating these combinations.
The table below summarizes the core characteristics of this compound and the primary challenges encountered in its translation from preclinical findings to clinical application. [1]
| Aspect | Preclinical & Clinical Profile | Key Translational Challenges |
|---|---|---|
| Mechanism of Action | Potent pan-histone deacetylase (HDAC) inhibitor; induces cell cycle arrest, apoptosis, and autophagy. [2] [1] | Pan-HDAC inhibition can lead to off-target effects and toxicity, complicating the therapeutic window. [3] |
| Pharmacokinetics (PK) | Oral bioavailability: ~21%; Half-life: ~37 hours; Protein binding: ~90%. [4] [1] | Significant first-pass metabolism, primarily by CYP3A4, leads to low and variable exposure. [4] [1] |
| Metabolic Stability | Shows significant interspecies differences; unstable in mouse plasma but stable in human plasma. [5] | Interspecies difference can compromise the predictive value of preclinical mouse models for human efficacy. [5] |
| Efficacy in Solid Tumors | Shows potent in vitro efficacy in various solid tumors (e.g., pancreatic cancer, NSCLC). [6] [2] | Poor solubility, permeability, and tumor specificity hinder efficacy in human solid tumors. [7] [6] |
The following table compares key quantitative data observed in preclinical models versus clinical outcomes, highlighting the translational gaps. [5] [4] [1]
| Parameter | Preclinical Observation | Clinical Outcome | Implication for Translation |
|---|
| *In Vitro* Metabolic Half-life (Plasma) | Mouse: ~7 min (37°C) Human: Stable [5] | Not directly comparable to in vivo PK | Standard mouse models may overpredict clearance, requiring careful model selection. | | Typical In Vitro IC₅₀ | Low nanomolar range (e.g., 1-150 nM in HCC cells) [7] | Approved oral dose for myeloma: 20 mg [1] | While potent in vitro, achieving effective concentrations in human solid tumors is challenging. | | Central Nervous System (CNS) Distribution | Demonstrated distribution in mouse brain and spinal cord. [5] | Not a primary use case | Preclinical data supports potential for repurposing for CNS tumors, but clinical data is needed. |
This compound's status as a pan-HDAC inhibitor can be compared with more selective agents and other approved drugs. The table below provides a comparative overview. [8] [1] [3]
| Drug Name | HDAC Selectivity | Primary Approved Indication(s) | Key Differentiating Notes |
|---|---|---|---|
| This compound | Pan-inhibitor (I, II, IV) [1] | Multiple Myeloma [1] | Potent but has toxicity concerns; U.S. approval withdrawn in 2022. [1] [3] |
| Romidepsin | Class I selective (HDAC1, 2) [3] | Cutaneous T-cell Lymphoma [8] | Outperformed this compound and other HDACis in an osteosarcoma drug screen. [8] |
| Purinostat Mesylate | Selective for Class I/IIb [3] | Investigational (Phase I for MM/Lymphoma) [3] | Preclinically, more potent and with a better cardiac safety profile than this compound. [3] |
| Vorinostat | Pan-inhibitor [5] | Cutaneous T-cell Lymphoma [5] | Also shows poor stability in human plasma, a common challenge for hydroxamate-based HDACis. [5] |
A key strategy to improve this compound's performance is the use of nano-based drug delivery systems. The following table compares different approaches as documented in recent preclinical studies. [7] [6]
| Nanoformulation Type | Key Composition | Documented Improvements & Experimental Results |
|---|
| Polymer-based Targeted NPs | PLGA-PEG-FA (Folic acid-targeted) [7] | • Enhanced circulatory half-life and tumor accumulation • Significant tumor regression and prolonged survival in orthotopic HCC mouse models [7] | | Albumin Nanoparticles | Bovine Serum Albumin (BSA) [6] | • Improved drug solubility and stability • Demonstrated high cytotoxicity in 2D and 3D pancreatic cancer cell models [6] |
To provide context for the data in this guide, here are summaries of key experimental methodologies cited in the search results.
The diagram below outlines the key stages, challenges, and strategies in the translational pathway of this compound.
| Analysis Type / Region | Key Findings on Cost-Effectiveness | Source & Year |
|---|---|---|
| Budget Impact Model / U.S. | Adding this compound-bortezomib-dexamethasone (PVd) to a health plan formulary was cost-neutral (potentially cost-saving) vs. other salvage therapies for relapsed/refractory multiple myeloma (RRMM). Low cost per month without progression represents "good value for the money." [1] [2] | Journal of Managed Care & Specialty Pharmacy (2016) |
| Cost-Effectiveness Analysis / China | In the bortezomib-based therapy group for 1st/2nd relapse MM, PVd was the most cost-effective option (¥86,129/QALY) at China's WTP threshold. Other novel agent combinations were not cost-effective. [3] | Health Economics Review (2025) |
For the 2016 U.S. model that provides the most structured experimental protocol, here are the key methodological details:
The model's workflow for estimating budget impact can be summarized as follows:
To provide a broader context for your assessment, consider these additional points:
The available data provides a foundational understanding, but there are clear gaps. You might conclude your guide by suggesting that future research should focus on:
The table below summarizes key efficacy data from clinical trials, highlighting the difference between this compound's approved use in multiple myeloma and its investigation in other cancers.
| Malignancy | Study Phase | Regimen | Patient Population | Overall Response Rate (ORR) | Other Efficacy Endpoints |
|---|---|---|---|---|---|
| Multiple Myeloma [1] | Phase 3 (PANORAMA-1) | This compound + Bortezomib + Dexamethasone | Relapsed/refractory, ≥2 prior lines (incl. bortezomib & immunomodulatory agent) | 59% [1] | Median PFS: 10.6 months (vs. 5.8 months in control) [1] |
| Acute Myeloid Leukemia (AML) [2] | Phase 1b | This compound + Idarubicin + Cytarabine | Newly diagnosed, ≤65 years, high-risk | 60.9% (CR: 43.5%, CRi: 17.4%) [2] | 1-year event-free survival: 78.3% [2] |
| Neuroendocrine Tumors (NETs) [3] | Phase 2 | This compound (monotherapy) | Metastatic, low-grade | 0% (No objective responses) [3] | Disease Control Rate: 100% (all patients had stable disease); Median PFS: 9.9 months [3] |
The data in the table above comes from rigorous clinical trial designs. Here are the methodologies for the key studies cited.
The following diagrams illustrate how this compound works and its typical journey from clinical investigation to application.
Figure 1: this compound's Mechanism of Action as an HDAC Inhibitor - By inhibiting histone deacetylases (HDACs), this compound promotes a more relaxed chromatin structure, facilitating the transcription of genes that can lead to cell cycle arrest and apoptosis in cancer cells [1].
Figure 2: Clinical Development and Application Workflow - This chart outlines the key stages from clinical trial to approved use, highlighting the combination regimen and safety monitoring required for this compound in multiple myeloma [1].
Corrosive;Acute Toxic;Irritant;Health Hazard